2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
Description
The exact mass of the compound 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-11-12(16-7-3-4-8-16)15-10-6-2-1-5-9(10)14-11/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMISMJBLVOHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285448 | |
| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57049-94-2 | |
| Record name | NSC41970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Pharmacophore Properties of Pyrrolidinyl-Substituted Quinoxalines: A Technical Guide to Scaffold Optimization and Target Selectivity
Executive Summary
The quinoxaline (benzopyrazine) nucleus is a privileged scaffold in medicinal chemistry, historically recognized for its planar, highly aromatic nature that facilitates π-π stacking and hydrophobic interactions. However, the rigid planarity of unsubstituted quinoxalines often results in poor aqueous solubility and off-target toxicities, such as non-specific DNA intercalation[1][2].
By functionalizing the quinoxaline core with a pyrrolidinyl substituent—a saturated, five-membered nitrogen heterocycle—medicinal chemists can fundamentally alter the molecule's pharmacophore architecture. This whitepaper explores the causality behind pyrrolidine integration, detailing how the introduction of sp³ hybridization and conformational "pseudorotation" shifts target selectivity, enabling breakthrough efficacies in oncology (protein-protein interaction inhibition), antimicrobial resistance (DNA gyrase inhibition), and antiviral therapeutics (RNA selectivity).
Pharmacophore Architecture: The Role of sp³ Hybridization and Pseudorotation
The strategic addition of a pyrrolidine ring to the quinoxaline core is not merely a steric modification; it is a profound thermodynamic and geometric optimization.
-
Breaking Planarity: The pyrrolidine ring introduces an sp³-hybridized center, which breaks the flat, two-dimensional nature of the quinoxaline core. This increases the three-dimensional (3D) spatial coverage of the molecule, allowing it to engage with complex, non-planar binding pockets[3].
-
Pseudorotation: Unlike rigid aromatic rings, the saturated pyrrolidine ring undergoes "pseudorotation"—a dynamic conformational shifting of its atoms. This flexibility allows the basic nitrogen atom within the ring to act as a highly adaptable hydrogen bond acceptor or donor, dynamically adjusting its vector to form optimal salt bridges with acidic residues in the target pocket[3][4].
-
Physicochemical Enhancement: The basicity of the pyrrolidine nitrogen (typically protonated at physiological pH) significantly enhances aqueous solubility while maintaining the lipophilicity required for cellular permeability, optimizing the overall ADMET profile.
Oncology Applications: Targeting Epigenetic PPIs and Kinases
Pyrrolidinyl-quinoxalines have emerged as potent inhibitors of critical oncogenic pathways, particularly in leukemogenesis and solid tumors.
Disrupting the AF9-DOT1L Interaction in MLL-r Leukemia
In Mixed Lineage Leukemia (MLL)-rearranged leukemias, the protein-protein interaction (PPI) between the AF9/ENL complex and the DOT1L methyltransferase is a primary epigenetic driver. Aberrant recruitment of DOT1L leads to hypermethylation of H3K79, promoting the expression of leukemogenic genes like Myc and Meis1[5].
Structure-Activity Relationship (SAR) studies demonstrate that appending a pyrrolidinyl-phenyl group to the quinoxaline core dramatically enhances PPI inhibition. For instance, Compound 65 utilizes the pyrrolidine moiety to anchor into the hydrophobic AHD domain of AF9, effectively blocking DOT1L recruitment with an IC₅₀ of 1.2 μM[5].
Fig 1: Mechanism of AF9-DOT1L PPI inhibition by pyrrolidinyl-quinoxalines in MLL-r leukemia.
EGFR Kinase Inhibition
Beyond PPIs, pyrrolidine-hybridized 1,3-dithiolo[4,5-b]quinoxalines (e.g., Compound 12 ) have shown exceptional anti-proliferative activity against wild-type EGFR in breast cancer models (MCF-7). The pyrrolidine motif facilitates deep pocket binding, leading to cell cycle arrest in the S and G2/M phases with an IC₅₀ of 0.19 μM[6].
Antimicrobial & Antiviral Efficacy: Shifting Selectivity from DNA to RNA
DNA Gyrase Inhibition
The quinoxaline-pyrrolidine scaffold is a formidable bactericidal agent. By hybridizing quinoxaline with a pyrrolidine ring via an azo bridge, researchers have developed potent DNA gyrase inhibitors. Compound 9 demonstrated an IC₅₀ of 26.57 μM against DNA gyrase, effectively halting bacterial DNA supercoiling[7]. The pyrrolidine ring's pseudorotation allows it to mimic the binding mode of fluoroquinolones, trapping the gyrase-DNA cleavage complex.
Tuning Selectivity: The HCV-IRES RNA Paradigm
A persistent challenge in medicinal chemistry is designing small molecules that selectively target disease-relevant RNA over abundant cellular DNA. The planar quinoxaline core naturally intercalates into DNA. However, modifying the C-3 position with an ether-linked pyrrolidine ring (Compound 8e ) creates specific steric bulk that sterically clashes with the DNA double helix[2].
Crucially, in the presence of intracellular Mg²⁺, the pyrrolidine ring undergoes a conformational shift that perfectly complements the L-shaped structure of the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) subdomain IIa RNA. This RNA-selective binding disrupts the base-stacking interactions required for 40S ribosome recruitment, halting viral translation without genotoxic DNA intercalation[2].
Experimental Workflows: DNA Gyrase Supercoiling Assay
To validate the antimicrobial efficacy of newly synthesized pyrrolidinyl-quinoxalines, the following self-validating in vitro DNA supercoiling assay protocol must be employed. This protocol ensures that the observed causality—inhibition of supercoiling—is directly attributable to the specific binding kinetics of the pyrrolidine moiety.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA. Causality Note: Mg²⁺ and ATP are strictly required to fuel the mechanochemical cycle of the gyrase enzyme.
-
Substrate & Enzyme Addition: Aliquot 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of E. coli DNA gyrase into the master mix.
-
Inhibitor Incubation (Self-Validating Step): Add the pyrrolidinyl-quinoxaline compound at serial dilutions (1 µM to 100 µM).
-
Internal Control 1 (Negative): 1% DMSO vehicle to establish baseline, uninhibited supercoiling.
-
Internal Control 2 (Positive): Ciprofloxacin (10 µM) to validate assay sensitivity.
-
Incubate at 37°C for 30 minutes to allow the pyrrolidine nitrogen to achieve thermodynamic equilibrium with the gyrase active site prior to ATP hydrolysis.
-
-
Reaction Termination: Quench the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) alongside a loading dye (0.1% bromophenol blue, 50% glycerol). This denatures the enzyme and releases the trapped DNA.
-
Electrophoretic Separation: Resolve the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 2 hours.
-
Fluorometric Analysis: Stain with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Quantify the depletion of the supercoiled band via densitometry to calculate the exact IC₅₀.
Fig 2: Step-by-step experimental workflow for the DNA Gyrase supercoiling inhibition assay.
Quantitative Data Summary
The following table synthesizes the in vitro pharmacological data of key pyrrolidinyl-substituted quinoxaline derivatives across various therapeutic indications.
| Compound Designation | Structural Modification | Primary Target | Disease Indication | IC₅₀ / Affinity | Ref. |
| Compound 65 | Pyrrolidinyl-phenyl substitution | AF9-DOT1L PPI | MLL-r Leukemia | 1.2 μM | [5] |
| Compound 12 | 1,3-dithiolo[4,5-b]quinoxaline + pyrrolidine | EGFR (Wild Type) | Breast Cancer (MCF-7) | 0.19 μM | [6] |
| Compound 9 | Pyrrolidine-azo hybrid | DNA Gyrase | Bacterial Infection | 26.57 μM | [7] |
| Compound 9 | Pyrrolidine-azo hybrid | SARS-CoV-2 RdRp | COVID-19 | 2.437 nM | [7] |
| Compound 8e | C-3 pyrrolidine with ether modification | HCV-IRES RNA | Hepatitis C | High (Mg²⁺ dep.) | [2] |
References
- Source: PubMed Central (PMC)
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL
- Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein Source: PubMed / NIH URL
- Source: PubMed Central (PMC)
- DNA to RNA Tuning of a Pyrrolidine-Derived Quinoxaline Scaffold: Magnesium Induces Binding and Inhibition of Internal Ribosomal Entry Site RNA-Mediated Translational of Hepatitis C Virus Source: ACS Publications URL
- Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands Source: Journal of Medicinal Chemistry / ACS Publications URL
- Source: PubMed Central (PMC)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,3-Disubstituted Quinoxaline Scaffold: A Technical Guide to Synthesis and Pharmacology
The quinoxaline (benzopyrazine) ring system is a highly versatile, nitrogen-containing heterocyclic pharmacophore. Specifically, 2,3-disubstituted quinoxalines have emerged as "privileged scaffolds" in modern drug discovery due to their exceptional ability to interact with diverse biological targets, ranging from bacterial enzymes to oncogenic kinase networks. This whitepaper synthesizes the current literature on their pharmacological mechanisms, highlights advancements in green synthetic methodologies, and provides validated experimental protocols for researchers and drug development professionals.
Pharmacological Mechanisms & Target Modulation
Anticancer Activity via IKKβ Inhibition
A critical mechanism by which quinoxaline urea analogs exert antineoplastic effects is through the modulation of the NF-κB signaling pathway[1]. Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is responsible for phosphorylating IκB, which normally sequesters NF-κB in the cytoplasm. 1 demonstrate that specific 2,3-disubstituted quinoxaline urea derivatives act as ATP-noncompetitive (allosteric) inhibitors of IKKβ[2]. By preventing the phosphorylation of activation loop serine residues (Ser177 and Ser181), these compounds block NF-κB translocation to the nucleus[1]. This downregulation of survival genes shifts the cellular balance toward programmed cell death, marked by the activation of Caspase 3/7 and subsequent PARP cleavage[2][3].
Mechanism of 2,3-disubstituted quinoxalines in cancer therapy via IKKβ inhibition and apoptosis.
Antimicrobial & Antileishmanial Properties
Beyond oncology, the scaffold exhibits potent antimicrobial activity. Symmetrically and asymmetrically substituted 2,3-quinoxalines disrupt cellular respiration and DNA replication in pathogens. 4 have shown significant efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans)[4][5].
Synthetic Methodologies: From Classical to Green Chemistry
The construction of the 2,3-disubstituted quinoxaline core traditionally relies on the double condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyl compounds.
Classical Condensation The 6 utilizes organic solvents like ethanol or acetic acid under reflux[6]. While reliable, this method often suffers from long reaction times, harsh conditions, and the need for volatile organic solvents (VOCs).
Green & Catalytic Approaches To address environmental and efficiency concerns, modern protocols employ aqueous media and recyclable catalysts:
-
Bismuth(III) Triflate (Bi(OTf)₃) in Water : Bi(OTf)₃ is a highly carbophilic Lewis acid that remains stable in aqueous environments. It efficiently activates the carbonyl carbons of the 1,2-diketone, facilitating rapid nucleophilic attack by the diamine. The hydrophobic effect of water further accelerates the reaction by forcing the organic substrates into close proximity, yielding products in up to 97% yield within minutes[7].
-
Polyvinylpolypyrrolidone-Supported Triflic Acid (PVPP·OTf) : This8 immobilizes triflic acid on a polymer matrix, providing a non-corrosive, highly active, and easily recoverable solid acid for the condensation reaction[9][8].
Green synthesis workflow of 2,3-disubstituted quinoxalines using Bi(OTf)3 catalyst in water.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline
This protocol utilizes classical thermodynamic driving forces to achieve condensation.
-
Reagent Preparation : Dissolve 1.1 g of o-phenylenediamine in 8 mL of warm rectified spirit (ethanol). In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm ethanol.
-
Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the imine condensation. Pre-warming increases the kinetic energy to overcome the activation barrier of the initial nucleophilic addition[6].
-
-
Reaction : Combine the solutions and warm the mixture on a water bath for 30 minutes.
-
Causality: Gentle, controlled heating drives the dehydration step (loss of H₂O) required to form the stable, fully conjugated aromatic pyrazine ring[6].
-
-
Crystallization : Add water dropwise to the warm solution until a slight cloudiness persists, then allow it to cool to room temperature.
-
Causality: Water acts as an anti-solvent. Its addition lowers the dielectric solubility of the highly hydrophobic 2,3-diphenylquinoxaline, shifting the equilibrium toward crystallization[6].
-
-
Isolation : Collect the precipitated product via vacuum filtration and recrystallize from aqueous ethanol.
Protocol 2: Green Synthesis using Bi(OTf)₃ in Water
This protocol leverages Lewis acid catalysis and the hydrophobic effect for rapid, eco-friendly synthesis.
-
Suspension : To a stirred suspension of a 1,2-dicarbonyl compound (1.0 mmol) and a 1,2-diamine (1.2 mmol) in 2 mL of H₂O.
-
Causality: The slight stoichiometric excess of diamine ensures complete consumption of the diketone. Water acts as a green solvent, exploiting the hydrophobic effect to aggregate the non-polar organic reactants, increasing their effective local concentration[7].
-
-
Catalysis : Add Bi(OTf)₃ (10 mol%) and stir at room temperature.
-
Causality: Bi(OTf)₃ serves as a water-tolerant Lewis acid. It coordinates to the oxygen atoms of the dicarbonyl, increasing the electrophilicity of the carbonyl carbons without being violently hydrolyzed by the aqueous medium[7].
-
-
Extraction & Purification : Monitor via TLC (approx. 15–60 mins). Upon completion, extract the mixture with Ethyl Acetate (EtOAc) (2 × 10 mL). Purify the concentrated organic layer via silica gel column chromatography.
-
Causality: EtOAc possesses the optimal polarity to partition the organic quinoxaline product away from the aqueous phase containing the Bi(OTf)₃ catalyst, allowing for clean isolation and potential catalyst recovery[7].
-
Quantitative Data Summary
The following table summarizes the efficiency and biological relevance of various synthetic approaches and derivatives within the 2,3-disubstituted quinoxaline class.
| Compound / Derivative | Synthesis Method | Catalyst & Solvent | Reaction Time | Yield (%) | Key Biological Activity |
| 2,3-Diphenylquinoxaline | Classical Condensation | None / Ethanol (Reflux) | 30 min | ~80-85 | Baseline Scaffold |
| 2,3-Diphenylquinoxaline | Green Catalysis | Bi(OTf)₃ / H₂O (RT) | 15 min | 97 | Baseline Scaffold |
| Acenaphtho[1,2-b]quinoxaline | Solid-Supported Catalysis | PVPP·OTf / H₂O (RT) | 60 min | 90 | Antimicrobial |
| Quinoxaline Urea Analog 84 | Multistep Optimization | Various | N/A | N/A | IKKβ Inhibition (IC₅₀ optimized) |
| 2,3-Disubstituted Analogs | Classical Condensation | Acetic Acid / Ethanol | 1-2 hours | 70-85 | Antibacterial (S. aureus) |
References
- Structure activity relationship (SAR)
- Bismuth(III)
- A highly efficient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported triflic acid catalyst (PVPP·OTf)
- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives Source: European Journal of Medicinal Chemistry / ARC Journals URL
- A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines Source: Benchchem URL
Sources
- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. A highly effi cient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported trifl ic acid catalyst (PVPP·OTf) [html.rhhz.net]
- 9. A highly effi cient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported trifl ic acid catalyst (PVPP·OTf) [html.rhhz.net]
Reactivity profile of 2-chloro-3-(pyrrolidin-1-yl)quinoxaline
Executive Summary & Structural Logic
2-Chloro-3-(pyrrolidin-1-yl)quinoxaline represents a privileged "gateway" scaffold in medicinal chemistry. Structurally, it consists of a benzopyrazine (quinoxaline) core substituted at the 2- and 3-positions with a chlorine atom and a cyclic secondary amine (pyrrolidine), respectively.
The Reactivity Paradox:
The molecule exhibits a unique push-pull electronic character. The pyrrolidine nitrogen acts as a strong electron-donating group (EDG) via resonance (+M effect), pushing electron density into the pyrazine ring. This renders the C2-position less electrophilic compared to the parent 2,3-dichloroquinoxaline. Consequently, the remaining chlorine at C2 is deactivated toward nucleophilic aromatic substitution (
This guide details the exploitation of this reactivity window to construct asymmetrical 2,3-disubstituted quinoxalines, a structural motif prevalent in PI3K/mTOR inhibitors and antimicrobial agents.
Electronic Structure & Mechanistic Basis
To manipulate this molecule effectively, one must understand the competition between steric hindrance and electronic deactivation.
-
C2-Chlorine (Leaving Group): The site of electrophilic reactivity. Its susceptibility to attack is modulated by the N1 and N4 ring nitrogens.
-
C3-Pyrrolidine (Auxochrome): The steric bulk of the pyrrolidine ring hinders approach at C2 slightly, but the primary effect is electronic. The lone pair on the exocyclic nitrogen donates density into the
-system, raising the LUMO energy and requiring higher activation energies for subsequent nucleophilic attacks.
Visualization: Reactivity Hotspots
Figure 1: Electronic interplay defining the reactivity profile. The pyrrolidine group stabilizes the core, necessitating optimized conditions for C2 functionalization.
Core Reactivity Pathways
Pathway A: Nucleophilic Aromatic Substitution ( )
Despite the deactivation from the pyrrolidine group, the C2-Cl bond can be displaced by strong nucleophiles.[1]
-
O-Nucleophiles: Alkoxides (NaOEt, NaOMe) react readily in refluxing alcohols. Phenols require base activation (K₂CO₃/DMF).
-
N-Nucleophiles: Primary amines require forcing conditions (high boiling solvents like DMSO or microwave irradiation) to overcome the electron-rich nature of the substrate.
-
S-Nucleophiles: Thiols (thiophenols, alkyl thiols) are highly effective due to their high nucleophilicity and soft character, often proceeding at lower temperatures than amines.
Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the preferred route for forming C-C bonds.[2] The C2-Cl bond is an excellent handle for Pd(0) oxidative addition.
-
Catalyst Choice: Pd(PPh₃)₄ is standard, but bulky, electron-rich ligands (e.g., XPhos, SPhos) are recommended if the boronic acid is sterically hindered.
-
Base/Solvent: Aqueous carbonate bases (Na₂CO₃) with Dioxane or Toluene/EtOH systems are standard.
Pathway C: Heteroannulation (Cyclization)
Reaction with bifunctional nucleophiles (e.g., hydrazine hydrate) initially displaces the chlorine to form a hydrazine intermediate. This intermediate can undergo intramolecular cyclization to form tricyclic systems like [1,2,4]triazolo[4,3-a]quinoxalines , which are potent antifungal scaffolds.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at C2
Objective: Synthesis of 2-aryl-3-(pyrrolidin-1-yl)quinoxalines.
Reagents:
-
Substrate: 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[3]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous, 2.5 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Workflow:
-
Degassing: Charge a Schlenk tube with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[3]
-
Solvation: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe under Argon flow.
-
Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography on silica gel.
Critical Note: If the reaction stalls (due to C3-pyrrolidine deactivation), switch to Pd(dppf)Cl₂ or add TBAB (tetra-n-butylammonium bromide) as a phase transfer catalyst.
Protocol 2: Displacement with Thiol
Objective: Synthesis of 2-(alkylthio)-3-(pyrrolidin-1-yl)quinoxalines.
Workflow:
-
Dissolve 2-chloro-3-(pyrrolidin-1-yl)quinoxaline (1.0 equiv) in anhydrous DMF .
-
Add K₂CO₃ (2.0 equiv) and the appropriate thiol (1.2 equiv).
-
Stir at 80°C for 4–6 hours. (Note: Thiols are more nucleophilic than amines; extreme heat is rarely needed).
-
Pour into ice water. The product often precipitates as a solid.[4] Filter and wash with water.[4]
Data Summary: Reaction Optimization
The following table summarizes expected yields based on nucleophile class for the displacement of the C2-Chlorine.
| Reaction Type | Nucleophile | Conditions | Expected Yield | Notes |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane, 90°C | 85-95% | Highly reliable; tolerates EDGs on boronic acid. |
| Sodium Methoxide | MeOH, Reflux, 4h | 75-85% | Quantitative conversion often observed. | |
| Benzylamine | DMSO, 120°C, 12h | 40-60% | Slow. Requires high heat due to electronic deactivation. | |
| Thiophenol | K₂CO₃, DMF, 80°C | 80-90% | Excellent yields; soft nucleophile preference. | |
| Cyclization | Hydrazine Hydrate | EtOH, Reflux, 6h | 70-80% | Forms hydrazino-intermediate; precursor to triazoles. |
Reaction Network Visualization
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 2: Divergent synthesis pathways. The green arrow indicates the most common application in drug discovery (Suzuki coupling).
References
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution. Royal Society of Chemistry (Org. Biomol. Chem.). Available at: [Link]
-
2,3-Dichloroquinoxaline as a versatile building block. Arabian Journal of Chemistry. Available at: [Link][5]
-
Design and Synthesis of 2,3-Disubstituted Quinoxalines as Anticancer Agents. PubMed. Available at: [Link]
Sources
Methodological & Application
Synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline via nucleophilic substitution
The following Application Note is designed for research scientists and process chemists. It details the controlled synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline , a versatile heterocyclic building block, utilizing a nucleophilic aromatic substitution (
Abstract & Significance
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad biological activities including anticancer, antimicrobial, and kinase inhibitory properties. The 2,3-functionalization of the quinoxaline core is critical for structure-activity relationship (SAR) studies.
This protocol details the regioselective mono-substitution of 2,3-dichloroquinoxaline (DCQX) with pyrrolidine. While DCQX is symmetric, the introduction of the first amine group deactivates the ring toward a second nucleophilic attack, theoretically favoring the mono-product. However, process control is required to prevent the formation of the 2,3-dipyrrolidinyl byproduct. This guide provides a high-efficiency protocol using ethanol as a green solvent, eliminating the need for toxic chlorinated solvents or transition metal catalysts.
Mechanistic Insight
The reaction proceeds via an Addition-Elimination (
-
Activation: The pyrazine ring nitrogens are electron-withdrawing, making the C-2 and C-3 positions highly electrophilic.
-
Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the C-2 position of DCQX.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.
-
Elimination: Chloride acts as the leaving group, restoring aromaticity and yielding the mono-substituted product.
-
Deactivation: The newly attached pyrrolidine ring is electron-donating (via resonance), which increases the electron density of the quinoxaline ring. This deactivates the C-3 position toward a second nucleophilic attack, naturally aiding selectivity.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the mono-substitution of DCQX.
Experimental Protocol
Reagents & Stoichiometry
To maximize selectivity, stoichiometry is the critical control parameter . A slight excess of DCQX or strictly equimolar amine is recommended.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2,3-Dichloroquinoxaline | 199.04 | 1.0 | Electrophile |
| Pyrrolidine | 71.12 | 1.0 - 1.05 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.1 | Acid Scavenger (Optional)* |
| Ethanol (Abs.) | 46.07 | Solvent | Green Reaction Medium |
*Note: If TEA is omitted, use 2.0 equivalents of pyrrolidine, where the second equivalent acts as the base. However, using TEA allows for a 1:1 pyrrolidine ratio, reducing the risk of di-substitution.
Step-by-Step Methodology (Standardized)
Step 1: Preparation Dissolve 2,3-Dichloroquinoxaline (1.0 eq) in absolute Ethanol (10 mL per gram of SM) in a round-bottom flask equipped with a magnetic stir bar. Ensure the starting material is fully dissolved; gentle warming (30°C) may be required.
Step 2: Controlled Addition (Critical for Selectivity) Cool the solution to 0°C using an ice bath. This kinetic control slows the reaction, favoring the first substitution over the second. Mix Pyrrolidine (1.0 eq) and TEA (1.1 eq) in a small volume of ethanol. Add this mixture dropwise to the stirring quinoxaline solution over 15–20 minutes.
Step 3: Reaction Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).
Step 4: Workup Once the starting material is consumed:
-
Precipitation Method (Preferred): Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product typically precipitates as a yellow/orange solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove TEA salts. -
Drying: Dry the solid under vacuum at 40°C.
Step 5: Purification (If necessary)
If the crude product contains traces of the di-substituted byproduct, recrystallize from hot Ethanol/Water (9:1) or perform flash column chromatography (SiO2, Gradient: 0
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-chloro-3-(pyrrolidin-1-yl)quinoxaline.
Analytical Validation
The following data represents the expected analytical profile for the target compound.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.92 | Doublet (d) | 1H | Quinoxaline Ar-H (C5/C8) |
| 7.85 | Doublet (d) | 1H | Quinoxaline Ar-H (C8/C5) |
| 7.65 - 7.55 | Multiplet (m) | 2H | Quinoxaline Ar-H (C6, C7) |
| 3.85 | Multiplet (m) | 4H | Pyrrolidine N-CH |
| 2.05 | Multiplet (m) | 4H | Pyrrolidine C-CH |
Mass Spectrometry (LC-MS)
-
Calculated Mass: 233.07 Da
-
Observed Ion
: 234.1 m/z -
Isotope Pattern: Distinct 3:1 ratio for M:(M+2) due to the Chlorine atom (
Cl/ Cl).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Di-substituted Product | Excess amine or high temperature. | Strictly limit Pyrrolidine to 1.0 eq. Maintain 0°C during addition. Do not reflux unless necessary. |
| Incomplete Reaction | Nucleophile deactivation or steric bulk. | Allow reaction to run longer at RT. If still incomplete, warm to 40°C (do not exceed 50°C). |
| Product is Oily/Sticky | Residual solvent or impurities. | Triturate the oil with cold Hexane or Pentane to induce crystallization. |
| Low Yield | Hydrolysis of Chloro-group. | Ensure Ethanol is dry (absolute). Avoid prolonged exposure to aqueous base during workup. |
References
-
Ajani, O. O., et al. Microwave assisted synthesis and antimicrobial activity of some 2,3-disubstituted quinoxaline derivatives.Journal of Heterocyclic Chemistry. 2010. [Link]
-
El-Gohary, N. M., et al. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones in Ethanol.[6]ACS Omega. 2025. [Link]
-
Menezes, F. G., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review.Arabian Journal of Chemistry. 2020.[7] [Link]
Sources
Application Note: Advanced One-Pot Synthesis Strategies for Pyrrolidinyl Quinoxaline Derivatives
Executive Summary
Pyrrolidinyl quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as histamine H3 receptor antagonists, kinase inhibitors, and antimicrobial agents. Traditional synthesis often involves multi-step procedures: constructing the quinoxaline core followed by halogenation and subsequent nucleophilic substitution. These legacy methods suffer from poor atom economy, excessive solvent usage, and lower overall yields.
This Application Note details three advanced one-pot protocols designed to streamline the synthesis of these targets. We focus on Direct Oxidative C-H Amination (Method A) for late-stage functionalization and Microwave-Assisted Aqueous Substitution (Method B) for green, high-throughput library generation.
Scientific Rationale & Mechanism
The Shift to One-Pot Methodologies
The integration of the pyrrolidine moiety into the quinoxaline core enhances aqueous solubility and metabolic stability. However, the secondary amine of pyrrolidine is a potent nucleophile that can interfere with the condensation of o-phenylenediamines if introduced too early in a de novo synthesis. Therefore, the most robust "one-pot" strategies rely on Cross-Dehydrogenative Coupling (CDC) or Tandem
Mechanistic Pathway: Oxidative C-H Amination
Method A utilizes a metal-free, radical-mediated pathway. Tetrabutylammonium iodide (TBAI) acts as a catalyst, generating hypoiodite species in situ with tert-butyl hydroperoxide (TBHP). This facilitates a Hydrogen Atom Transfer (HAT) event, creating a radical at the C2 position of the quinoxaline, which is then trapped by the pyrrolidine.
Figure 1: Radical-mediated oxidative C-H amination mechanism using TBAI/TBHP system.
Experimental Protocols
Method A: Metal-Free Oxidative C-H Amination
Best for: Late-stage functionalization of existing quinoxaline cores. Key Advantage: Avoids pre-functionalization (halogenation) of the quinoxaline ring.
Reagents:
-
Quinoxaline substrate (1.0 equiv)
-
Pyrrolidine (2.0 equiv)
-
TBAI (20 mol%)
-
TBHP (70% aq. solution, 2.0 equiv)
-
Solvent: Chlorobenzene or DMSO (anhydrous)
Protocol:
-
Charge: In a sealed tube equipped with a magnetic stir bar, dissolve the quinoxaline substrate (0.5 mmol) in chlorobenzene (2.0 mL).
-
Add: Introduce pyrrolidine (1.0 mmol), followed by TBAI (0.1 mmol).
-
Initiate: Dropwise add TBHP (1.0 mmol) over 2 minutes.
-
React: Seal the tube and heat to 80°C for 4–6 hours. Note: The reaction mixture typically turns deep red/brown indicating radical formation.
-
Monitor: Check TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of the starting quinoxaline spot and the appearance of a more polar fluorescent spot.
-
Workup: Cool to room temperature. Dilute with saturated
(to quench peroxides) and extract with DCM ( mL). -
Purify: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
Validation Check:
-
NMR should show the disappearance of the C2-proton singlet (
ppm) and the appearance of pyrrolidine multiplets at and ppm.
Method B: Microwave-Assisted Aqueous Synthesis ( )
Best for: High-throughput library generation and Green Chemistry compliance. Key Advantage: Water as solvent, catalyst-free, reaction time < 15 mins.
Reagents:
-
2-Chloroquinoxaline (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Solvent: Deionized Water (3 mL per mmol)
-
Base: None required (Pyrrolidine acts as base) or
(0.5 equiv if acid sensitivity is a concern).
Protocol:
-
Charge: In a 10 mL microwave process vial, suspend 2-chloroquinoxaline (1.0 mmol) in water (3 mL).
-
Add: Add pyrrolidine (1.2 mmol). The mixture may remain heterogeneous.
-
Irradiate: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator):
-
Temp: 120°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool the vial. The product often precipitates as a solid.
-
If solid: Filter, wash with cold water, and dry.
-
If oil: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
-
Validation Check:
-
Yield: Typical yields are >85%.[1]
-
Purity: Often >95% by LC-MS without chromatography due to the water-solubility of excess pyrrolidine and HCl salts.
Data Summary & Comparison
The following table contrasts the efficiency of the described methods against the traditional thermal substitution in organic solvents.
| Parameter | Method A (C-H Amination) | Method B (MW Aqueous) | Traditional Thermal ( |
| Starting Material | Unsubstituted Quinoxaline | 2-Chloroquinoxaline | 2-Chloroquinoxaline |
| Atom Economy | High (Direct C-H bond) | Medium (Loss of HCl) | Medium (Loss of HCl) |
| Solvent | Chlorobenzene/DMSO | Water | DMF/Toluene |
| Temp/Time | 80°C / 4–6 h | 120°C / 10 min | Reflux / 4–12 h |
| Catalyst | TBAI / TBHP | None | None or Base |
| Typical Yield | 65–80% | 85–95% | 70–85% |
| Green Metric | Moderate (Uses oxidant) | Excellent (Water, Fast) | Poor (Volatile Organics) |
Troubleshooting & Optimization
Competitive N-Oxidation (Method A)
In oxidative C-H amination, N-oxide formation is a common side reaction.
-
Symptom: Appearance of a very polar spot on TLC and M+16 peak in LC-MS.
-
Solution: Ensure anhydrous conditions for the solvent (if using DMSO) and strictly control the equivalents of TBHP. Do not exceed 2.5 equiv.
Solubility Issues (Method B)
If the starting chloroquinoxaline is highly lipophilic (e.g., bearing long alkyl chains):
-
Solution: Add a co-solvent.[1] A 4:1 mixture of Water:Ethanol is usually sufficient to mediate the phase transfer without losing the "green" benefits.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
References
-
Metal-Free Oxidative C-H Amination
-
Microwave-Assisted Synthesis
-
TBAI/TBHP Methodology
-
Green Aqueous Synthesis
- Title: Quinoxaline Synthesis by Domino Reactions (Tap water medi
- Source: Chimica Oggi / Chemistry Today
-
URL:[Link]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
Solvent Selection for the Synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline: A Mechanistic Approach to Protocol Optimization
An Application Guide for Researchers
Abstract
The synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is a critical step in the development of various pharmacologically active agents. This reaction, a classic example of nucleophilic aromatic substitution (SNAr), involves the displacement of a chlorine atom from the electron-deficient 2,3-dichloroquinoxaline core by pyrrolidine. The success of this synthesis—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. This application note provides a detailed examination of the underlying reaction mechanism and establishes a logical framework for solvent selection. We present a comparative analysis of common solvents, detailed experimental protocols, and troubleshooting guidelines to empower researchers in optimizing this pivotal transformation.
Mechanistic Underpinnings: The Role of the Solvent in SNAr Reactions
The reaction proceeds via a well-established addition-elimination mechanism.[1] The electron-deficient nature of the quinoxaline ring system facilitates the initial nucleophilic attack by pyrrolidine at the C2 position, which is activated by the two nitrogen atoms within the ring.[2] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount to the reaction's success. The subsequent step involves the departure of the chloride leaving group, which collapses the intermediate and restores aromaticity to the quinoxaline core, yielding the final product.
The solvent plays a multifaceted role in this process:
-
Solvation of Reactants: The solvent must adequately dissolve the starting materials, 2,3-dichloroquinoxaline and pyrrolidine, to ensure a homogeneous reaction medium.
-
Stabilization of the Intermediate: The polar, charged Meisenheimer complex is significantly stabilized by polar solvents, which lowers the activation energy of this rate-determining step.[5][6]
-
Modulation of Nucleophilicity: The solvent can interact with the nucleophile (pyrrolidine), either enhancing or diminishing its reactivity.
Caption: The SNAr mechanism for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline synthesis.
A Logic-Driven Workflow for Solvent Selection
The choice of solvent is not arbitrary but a strategic decision based on fundamental chemical principles. For SNAr reactions with anionic or neutral amine nucleophiles, the distinction between polar protic and polar aprotic solvents is the most critical factor.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7][8] While their high polarity can stabilize the Meisenheimer complex, they can also form a hydrogen-bond "cage" around the pyrrolidine nucleophile.[9][10] This solvation shell blunts the nucleophile's reactivity, thereby slowing down the crucial initial attack and reducing the overall reaction rate.[4][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have significant dipole moments to dissolve ionic species and stabilize charged intermediates but lack O-H or N-H bonds.[7][8][12] They effectively solvate the accompanying cation of a base (like K⁺ from K₂CO₃) but leave the nucleophile relatively "naked" and highly reactive.[9] This leads to a dramatic acceleration of SNAr reactions compared to protic media, making them the preferred choice for this synthesis.[4]
Caption: Decision workflow for optimal solvent selection in the SNAr synthesis.
Comparative Data on Potential Solvents
The following table summarizes the properties of commonly employed solvents and their suitability for the synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Advantages | Disadvantages & Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent dissolving power. High boiling point allows for a wide temperature range. Generally promotes fast reactions.[13] | Difficult to remove under vacuum. Must be anhydrous as water can interfere. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Very high polarity effectively stabilizes intermediates.[13] Can dramatically accelerate SNAr reactions. | Very high boiling point makes removal challenging. Can be difficult to get completely dry. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Lower boiling point makes for easy removal post-reaction. Good dissolving power for many organics. | Lower boiling point limits the maximum reaction temperature. May not be sufficient for less reactive substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Easily removed. Good solvent for organic reagents. | Lower polarity may not be optimal for stabilizing the Meisenheimer complex.[14] Low boiling point. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Inexpensive and less toxic. Can be used if milder conditions are sufficient.[15][16] | Deactivates the nucleophile, leading to slower reaction times or requiring higher temperatures.[4][9] |
| tert-Butanol (t-BuOH) | Polar Protic | 10.9 | 82 | Can be used as a solvent and a mild base source in some cases. | Subject to the same nucleophile deactivation as other protic solvents.[15] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective mono-substitution of 2,3-dichloroquinoxaline with pyrrolidine. Optimization may be required based on laboratory conditions and specific purity requirements.
4.1. Materials and Reagents
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Pyrrolidine (1.0-1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or air condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
2,3-dichloroquinoxaline is a hazardous substance; handle with care.
-
Pyrrolidine is a flammable and corrosive liquid.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
4.4. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloroquinoxaline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).
-
Nucleophile Addition: While stirring at room temperature, add pyrrolidine (1.0-1.1 eq) dropwise to the mixture. A slight exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The use of a slight excess of the nucleophile can drive the reaction to completion, but careful control is needed to avoid di-substitution.[17]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline as a pure solid.
4.5. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Insufficient temperature; low nucleophile reactivity. | Increase the temperature in 10°C increments. Consider a more potent solvent like DMSO for very stubborn reactions. Ensure reagents are pure and anhydrous. |
| Formation of di-substituted product | Excess nucleophile; high reaction temperature or prolonged reaction time. | Use a strict 1:1 stoichiometry of pyrrolidine to 2,3-dichloroquinoxaline.[17] Run the reaction at a lower temperature for a longer period. Quench the reaction as soon as the mono-substituted product is maximized on TLC. |
| Difficult purification | Product co-elutes with starting material or impurities. | Optimize the TLC mobile phase before attempting column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water) may be an effective alternative. |
References
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antibacterial Activity of Substituted Quinoxaline-pyrrolidine Derivatives Catalyzed by Polymer S. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC. Retrieved from [Link]
-
LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Retrieved from [Link]
-
ACS Publications. (2004, July 17). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]
-
MDPI. (2016, September 30). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]
-
DTIC. (1988, August 12). The Analysis of Solvent Effects on the Kinetics of Simple Heterogeneous Electron Transfer Reactions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Influence of Solvent and Ionic Strength. Retrieved from [Link]
-
Omics Online. (2012, October 31). to study the effect of solvent on the synthesis of novel quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]
-
YouTube. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents : r/chemhelp. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. Retrieved from [Link]
Sources
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- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Rapid Synthesis of 2-Chloro-3-Substituted Quinoxaline Scaffolds via Microwave-Assisted Nucleophilic Aromatic Substitution
An Application Guide for Drug Development Professionals
Abstract & Introduction
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoxaline scaffold is critical for tuning its pharmacological profile. A key intermediate in this endeavor is 2,3-dichloroquinoxaline (DCQX), a versatile building block that allows for sequential or symmetrical substitution.[3][4]
Traditional methods for synthesizing quinoxaline derivatives often require long reaction times, high temperatures, and the use of hazardous solvents, creating bottlenecks in the drug discovery pipeline.[2][5] This application note details a robust and highly efficient protocol for the synthesis of 2-chloro-3-substituted quinoxalines utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach dramatically reduces reaction times from hours to mere minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[6][7][8][9] We will explore the mechanistic rationale behind microwave heating, provide a validated, step-by-step protocol for the nucleophilic aromatic substitution (SNAr) on DCQX, and present data for the synthesis of a variety of derivatives.
The Rationale: Why Microwave-Assisted Synthesis?
The distinct advantage of MAOS over conventional oil-bath heating lies in its fundamental heating mechanism.[9][10]
-
Conventional Heating: Relies on conduction and convection. Heat is transferred from an external source, through the vessel walls, and into the solvent and reactants. This process is slow, inefficient, and creates a significant temperature gradient within the sample.
-
Microwave Heating: Utilizes the ability of polar molecules (solvents, reactants) to absorb microwave energy directly and convert it into thermal energy.[11] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[6]
-
Ionic Conduction: Charged particles (ions) in the mixture oscillate back and forth under the influence of the microwave field, generating heat through collisions.[6]
-
This direct and uniform "volumetric" heating results in a rapid temperature increase throughout the reaction mixture. When conducted in a sealed vessel, the solvent can be superheated far beyond its atmospheric boiling point, dramatically accelerating reaction rates according to the Arrhenius equation. This leads to cleaner reactions with fewer byproducts, higher yields, and remarkable reductions in reaction time.[10][11]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-chloro-3-substituted quinoxalines from 2,3-dichloroquinoxaline (DCQX) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the chlorinated carbon positions (C2 and C3) highly electrophilic and susceptible to attack by nucleophiles.[3]
The reaction is highly versatile, accommodating a wide range of nitrogen, oxygen, and sulfur nucleophiles.[2][4] Critically, the two chlorine atoms can be substituted in a stepwise manner by controlling reaction stoichiometry and conditions, allowing for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[1] This protocol focuses on the monosubstitution to yield the valuable 2-chloro-3-substituted intermediate.
Experimental Protocols & Workflow
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of various 2-chloro-3-substituted quinoxalines. The workflow is designed to be a self-validating system, from starting materials to the purified final product.
General Workflow Diagram
Caption: Microwave-assisted synthesis and purification workflow.
Materials and Equipment
-
Reagents: 2,3-Dichloroquinoxaline (DCQX), various nucleophiles (e.g., benzylamine, morpholine, phenol), triethylamine (Et₃N), and appropriate solvents for reaction and chromatography. All reagents should be used as received from commercial suppliers without further purification.[8]
-
Equipment:
General Protocol for Microwave-Assisted Synthesis
This procedure is adapted from a validated method and demonstrates the synthesis of N-benzyl-3-chloroquinoxalin-2-amine as a representative example.[8]
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the desired nucleophile (e.g., benzylamine, 2 mmol), and triethylamine (0.4 mL, ~3 mmol).[8] Note: Triethylamine acts as a base to quench the HCl generated during the reaction.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for 5 minutes at a constant temperature of 160°C .[8] Stirring should be maintained throughout the reaction.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in the instrument).
-
Workup & Extraction: Open the vessel and transfer the resulting mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash with water to remove salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator until a solid or crude oil is obtained.[8]
-
Purification: Purify the crude product using flash column chromatography or recrystallization to yield the pure 2-chloro-3-substituted quinoxaline.[8]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][12]
Data Summary: Substrate Scope & Yields
The described microwave protocol is effective for a range of nitrogen and oxygen nucleophiles. The rapid, high-temperature conditions facilitate reactions that are often sluggish using conventional heating, even with less reactive nucleophiles.[8]
| Entry | Nucleophile | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | N²,N³-dibenzylquinoxaline-2,3-diamine | 5 | 160 | 69% |
| 2 | Morpholine | 2,3-dimorpholinoquinoxaline | 5 | 160 | 96% |
| 3 | Phenol | 2,3-diphenoxyquinoxaline | 5 | 160 | 67% |
| 4 | 3-Methoxyphenol | 2,3-bis(3-methoxyphenoxy)quinoxaline | 5 | 160 | 14% |
| 5 | Propane-1,3-diamine | N¹,N¹'-(quinoxaline-2,3-diyl)bis(propane-1,3-diamine) | 5 | 160 | 89% |
| (Data adapted from Beagle, J. et al., 2022)[8] |
Note: The yields reported in the source literature are for the disubstituted product. The protocol can be adapted for monosubstitution by using approximately 1 equivalent of the nucleophile, though optimization may be required.
Conclusion
Microwave-assisted synthesis is a powerful and efficient technology for accelerating the synthesis of 2-chloro-3-substituted quinoxaline derivatives.[13] The protocols outlined in this application note demonstrate a significant reduction in reaction time to just 5 minutes, coupled with high yields and operational simplicity.[8] This methodology is highly amenable to the rapid generation of compound libraries, making it an invaluable tool for researchers, scientists, and drug development professionals seeking to expedite the hit-to-lead optimization process.
References
- International Journal of Research in Pharmacy and Allied Science. (2025).
- International Journal of Science and Research. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Advanced Journal of Chemistry, Section A. (2019).
- RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions.
- Anton Paar Wiki. Microwave-assisted synthesis.
- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
- ResearchGate. (2021). Chemistry of 2,3-Dichloroquinoxalines | Request PDF.
- Beagle, J. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Arkansas, eCommons.
-
Hassan, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182. [Link]
- Universal Wiser Publisher. (2020). Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)
-
Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-301. [Link]
- Asian Journal of Research in Chemistry. (2020). Microwave assisted synthesis of some Traditional reactions.
-
da Silva, J. F. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S3103-S3118. [Link]
-
Navarro, V. G., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules, 17(5), 5392-5404. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
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- 13. ojs.wiserpub.com [ojs.wiserpub.com]
Application Note & Protocol: Strategic Synthesis of Quinoxaline-Pyrrolidine Conjugates as Potent Antimicrobial Agents
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3] Its structural similarity to natural antibiotics like echinomycin and its ability to be readily functionalized make it a cornerstone for modern medicinal chemistry.[1] This guide provides a detailed application protocol for the synthesis, purification, and antimicrobial evaluation of novel quinoxaline derivatives incorporating a pyrrolidine moiety. The pyrrolidine ring is strategically introduced to enhance solubility, modulate electronic properties, and provide a vector for further diversification, often leading to improved biological efficacy.[4][5]
The primary synthetic strategy detailed herein is the sequential nucleophilic aromatic substitution (SNAr) on a 2,3-dichloroquinoxaline core. This robust methodology allows for the controlled and regioselective introduction of pyrrolidine, followed by further functionalization to generate a library of compounds for structure-activity relationship (SAR) studies.[4] This document furnishes researchers with the foundational chemistry, step-by-step experimental procedures, characterization guidelines, and protocols for antimicrobial screening.
Part 1: Scientific Rationale and Strategy
The Quinoxaline Scaffold: A Privileged Core in Antimicrobial Drug Discovery
Quinoxalines, or benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural unit is a bioisostere of quinoline and naphthalene scaffolds, offering a potential pathway to circumvent microbial resistance developed against established drug classes.[3] The planar nature of the quinoxaline ring system facilitates intercalation with DNA, while its nitrogen atoms can act as hydrogen bond acceptors, enabling potent interactions with various biological targets. The demonstrated efficacy of quinoxaline derivatives against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, underscores their importance as a versatile platform for the development of new anti-infective agents.[6]
The Role of Pyrrolidine in Modulating Bioactivity
The incorporation of a pyrrolidine ring onto the quinoxaline core is a deliberate design choice aimed at enhancing drug-like properties. Pyrrolidine, a saturated five-membered N-heterocycle, can:
-
Improve Aqueous Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing the compound's solubility and bioavailability.
-
Provide a 3D Structural Motif: Unlike the flat quinoxaline ring, the non-planar pyrrolidine introduces a three-dimensional vector, which can lead to more specific and higher-affinity binding to enzyme active sites or protein-protein interfaces.
-
Serve as a Handle for Diversification: The pyrrolidine ring can be pre-functionalized (e.g., with amino or hydroxyl groups) to allow for the attachment of various side chains, enabling extensive SAR exploration.[4][7]
Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The most direct and versatile approach for conjugating pyrrolidine to a quinoxaline core begins with a di-halogenated precursor, typically 2,3-dichloroquinoxaline. The C-Cl bonds on the electron-deficient pyrazine ring are highly susceptible to nucleophilic attack. The general strategy involves a two-step sequential substitution, which provides excellent control over the final product structure.
The causality behind this choice is rooted in the electronic nature of the quinoxaline ring. The electron-withdrawing nitrogen atoms make the carbon atoms of the pyrazine ring electrophilic, thus activating them for SNAr. The reaction proceeds through a well-defined Meisenheimer intermediate. A base, such as sodium carbonate or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: General reaction scheme for quinoxaline-pyrrolidine synthesis.
Part 2: Experimental Protocols
This section details the synthesis of a model compound series based on the work by Narasimha Reddy Y. et al., which provides a clear and validated pathway.[4]
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,3-Dichloroquinoxaline | Round-bottom flasks (100 mL, 250 mL) |
| tert-Butyl pyrrolidin-3-ylcarbamate | Reflux condenser |
| Sodium carbonate (Na₂CO₃) | Magnetic stirrer with heating mantle |
| tert-Butanol (t-BuOH) | Rotary evaporator |
| Dichloromethane (DCM) | Buchner funnel and vacuum flask |
| Anhydrous sodium sulfate (Na₂SO₄) | Glass column for chromatography |
| 2-Fluorophenylboronic acid | Thin Layer Chromatography (TLC) plates (silica) |
| Tetrakis(triphenylphosphine)palladium(0) | UV lamp (254 nm) |
| Toluene, Ethanol | Standard laboratory glassware |
| 4M HCl in Dioxane | NMR Spectrometer (e.g., 400 MHz) |
| Silica gel (for column chromatography) | FT-IR Spectrometer, Mass Spectrometer |
Protocol 1: Synthesis of Intermediate - tert-butyl 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-ylcarbamate (A)
This first nucleophilic substitution attaches the protected aminopyrrolidine to the quinoxaline core.
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,3-dichloroquinoxaline (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (0.95 eq), and sodium carbonate (1.05 eq).
-
Solvent Addition: Add tert-butanol as the solvent (approx. 20 mL per gram of dichloroquinoxaline).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90°C) with vigorous stirring. The use of reflux provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the t-butanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM) and water. Stir until the sodium carbonate is fully dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. The organic product will be in the DCM layer.
-
Extract the aqueous layer twice more with DCM to ensure complete recovery of the product.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure intermediate A .
Protocol 2: Synthesis of Final Compound - N-(1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-yl)acetamide (B)
This protocol involves two further steps: a Suzuki coupling to add an aryl group, followed by deprotection and acylation.
Step 2a: Suzuki Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine intermediate A (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base: Add a solvent mixture of toluene and ethanol, followed by an aqueous solution of sodium carbonate (2M). The palladium catalyst is essential for the cross-coupling reaction, and the base is required for the transmetalation step of the catalytic cycle.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Step 2b: Deprotection and Acylation
-
Deprotection: Dissolve the product from Step 2a in a suitable solvent (e.g., DCM) and add 4M HCl in dioxane. Stir at room temperature for 2-4 hours to remove the Boc protecting group. Concentrate the mixture to obtain the amine hydrochloride salt.
-
Acylation: Dissolve the amine salt in DCM and add a base (e.g., triethylamine, 2.2 eq) to neutralize the salt and act as an acid scavenger. Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-3 hours. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the final compound B . Further purification can be achieved by recrystallization or column chromatography.[8][9]
Part 3: Characterization of Synthesized Compounds
Thorough characterization is critical to confirm the structure and purity of the synthesized agents.[10]
| Technique | Expected Observations for Final Compound (B) |
| ¹H NMR | Signals corresponding to the quinoxaline aromatic protons (typically δ 7.5-8.0 ppm), the 2-fluorophenyl protons, the pyrrolidine aliphatic protons (δ 1.8-4.0 ppm), and the acetamide methyl group (singlet around δ 2.0 ppm).[4][11] |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the quinoxaline, fluorophenyl, pyrrolidine, and acetamide moieties.[11] |
| FT-IR | Characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and C-F stretching (~1200 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M+H)⁺ corresponding to the calculated exact mass of the final compound. |
Part 4: Protocol - Antimicrobial Activity Screening
Once synthesized and purified, the compounds must be evaluated for antimicrobial activity.
Caption: Workflow for antimicrobial activity screening.
Protocol 3: Agar Disc Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[12]
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plating: Evenly swab the surface of the agar plate with the prepared inoculum.
-
Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a known amount (e.g., 10 µL) of the test compound solution (at a set concentration, e.g., 250 µg/mL in DMSO) onto each disc.
-
Controls: Use a disc with DMSO as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Analysis: Measure the diameter (in mm) of the clear zone of inhibition (ZOI) around each disc. A larger ZOI indicates greater antimicrobial activity.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an agent that inhibits visible microbial growth.[12][13]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Compound Addition: Add 100 µL of the test compound at a starting concentration to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, creating a two-fold serial dilution across the plate. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound) and well 12 as a sterility control (no inoculum).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.
| Compound ID | ZOI (mm) vs S. aureus | ZOI (mm) vs E. coli | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| B | Record data | Record data | Record data | Record data |
| Ciprofloxacin | 25 | 22 | 1 | 0.5 |
| DMSO | 0 | 0 | >128 | >128 |
Part 5: Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Insufficient heating; inactive base; moisture quenching reagents. | Ensure reaction reaches reflux. Use freshly opened or dried Na₂CO₃. Use anhydrous solvents. |
| Multiple spots on TLC after Suzuki coupling | Incomplete reaction; catalyst degradation; side reactions. | Increase reaction time or temperature. Purge system thoroughly with inert gas. Use fresh palladium catalyst. Optimize base and solvent system.[9] |
| Difficulty in purifying final product | Product and impurities have similar polarity. | Use a gradient elution system for column chromatography, starting with a low polarity solvent and gradually increasing. Consider recrystallization from a different solvent system.[8] |
| No zone of inhibition in antimicrobial assay | Compound is inactive; compound is insoluble in agar; incorrect inoculum density. | Confirm compound structure and purity. Use a cosolvent if necessary, ensuring it's not inhibitory. Re-standardize the microbial inoculum to 0.5 McFarland. |
References
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Springer. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Hetero. SciSpace. [Link]
-
Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Substituted Quinoxaline-pyrrolidine Derivatives Catalyzed by Polymer S. Der Pharma Chemica. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]
-
The mechanism of formation of 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H). ResearchGate. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Current Strategies for Antimicrobial Discovery | Microbiology. Lumen Learning. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PMC - NIH. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]
-
A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. ResearchGate. [Link]
-
Synthesis and Characterization of Two New Quinoxaline Derivatives. ResearchGate. [Link]
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. [Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ResearchGate. [Link]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Crystallization Strategies for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline: Application Notes & Protocols
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide
Executive Summary & Chemical Context
Quinoxaline derivatives represent a highly privileged class of nitrogen-containing heterocycles, serving as critical scaffolds in the development of antibacterial, anticancer, and anti-inflammatory therapeutics 1. Among these, 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline presents a unique crystallization challenge.
The molecule possesses a rigid, planar, and highly lipophilic quinoxaline core, substituted with an electron-withdrawing chloro group at C2 and a sterically demanding, basic pyrrolidine ring at C3. This structural dichotomy heavily influences its thermodynamic behavior. The conformational flexibility of the pyrrolidine appendage disrupts efficient crystal lattice packing, lowering the lattice energy. Consequently, this compound is highly prone to "oiling out" (Liquid-Liquid Phase Separation, or LLPS) during standard cooling, necessitating highly optimized, binary solvent systems to force nucleation 2.
Physicochemical Profiling & Solvent Selection
The selection of a crystallization solvent cannot be arbitrary; it must be driven by the solute's polarity and the desired supersaturation trajectory. Because quinoxaline condensation products are traditionally recrystallized from alcohols 3, ethanol serves as an excellent primary solvent. However, to maximize yield and control crystal habit, binary systems (Good Solvent / Anti-Solvent) are required.
Table 1: Quantitative Solubility Matrix for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
| Solvent System | Temp (°C) | Est. Solubility (mg/mL) | Classification | Mechanistic Role in Crystallization |
| Toluene | 25 | 45.0 | Good | Primary dissolution; disrupts inherent π-π stacking. |
| Toluene | 80 | >200.0 | Good | High-capacity carrier for crude mixture clarification. |
| Ethanol | 25 | 12.5 | Moderate | Balances polarity; acts as an H-bond donor to the pyrrolidine nitrogen. |
| Ethanol | 78 | 85.0 | Good | Ideal primary solvent for controlled cooling crystallization. |
| Hexane | 25 | <2.0 | Poor | Non-polar anti-solvent; forces rapid precipitation of the lipophilic core. |
| Water | 25 | <0.1 | Poor | Polar anti-solvent; sharply increases the dielectric constant of the medium. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems , ensuring that process deviations are caught and corrected in real-time.
Protocol A: Anti-Solvent Precipitation (Toluene / Hexane System)
Application: Best utilized for crude mixtures (purity < 85%) where kinetic trapping of the product is prioritized over thermodynamic crystal habit growth.
-
Primary Dissolution: Suspend 10.0 g of crude 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline in 50 mL of Toluene. Heat to 70 °C under continuous agitation (400 rpm) until complete dissolution is achieved.
-
Causality: Toluene efficiently solvates the lipophilic quinoxaline core, breaking intermolecular π-π interactions.
-
-
Clarification: Perform a hot gravity filtration through a 0.45 μm PTFE membrane to remove insoluble carbonaceous impurities.
-
Anti-Solvent Addition: Transfer the filtrate to a crystallizer maintained at 50 °C. Using a dosing pump, add Hexane (anti-solvent) at a strict rate of 2.0 mL/min until the solution exhibits persistent turbidity (the cloud point).
-
Causality: Hexane rapidly lowers the dielectric constant of the medium. A slow addition rate prevents localized supersaturation spikes, which would otherwise cause the product to crash out as an amorphous oil.
-
-
Self-Validation Check (Mother Liquor Assay): Pause hexane addition. Withdraw 1.0 mL of the turbid suspension, filter it via syringe, and evaporate the clear mother liquor to dryness on a watch glass.
-
Validation Rule: If the residual mass exceeds 5% of the theoretical yield, the system has not reached optimal global supersaturation. Resume hexane addition in 5 mL increments until this test passes.
-
-
Isolation: Cool the slurry to 5 °C at 0.5 °C/min. Isolate the solid via vacuum filtration, wash with 20 mL of ice-cold hexane, and dry under vacuum (50 mbar) at 40 °C for 12 hours.
Protocol B: Controlled Cooling with Seeding (Ethanol / Water System)
Application: Ideal for high-purity inputs (>90%) requiring defined, high-quality single crystals for X-ray diffraction or final API formulation.
-
Saturation: Dissolve 5.0 g of the compound in 60 mL of absolute Ethanol at reflux (78 °C).
-
Cooling to Metastable Zone Width (MSZW): Program the reactor to cool to 55 °C at a rate of 0.1 °C/min.
-
Causality: Cooling too rapidly forces the system past the spinodal curve, resulting in Liquid-Liquid Phase Separation (LLPS) rather than crystallization.
-
-
Seeding: At 55 °C, introduce 50 mg of pure 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline seed crystals.
-
Causality: The pyrrolidine moiety creates a high activation energy barrier for primary nucleation. Seeds provide a low-energy template, bypassing this barrier and directing the molecules into an ordered lattice rather than an amorphous coacervate.
-
-
Crystallization Phase: Once the seed bed is established (visible growth after 30 mins), resume cooling to 5 °C at 0.1 °C/min. Add 10 mL of Water dropwise over 1 hour to drive the remaining solute out of the mother liquor.
-
Self-Validation Check (Gravimetric Mass Balance): Filter and dry the crystals. Weigh the final product and calculate the yield against the theoretical solubility curve at 5 °C.
-
Validation Rule: A yield of < 80% indicates incomplete crystallization. If this occurs, return the mother liquor to the crystallizer, reduce the temperature to 0 °C, and hold for an additional 4 hours.
-
Process Visualization
Fig 1. Decision matrix and self-validating workflow for quinoxaline derivative crystallization.
Mechanistic Troubleshooting: The "Oiling Out" Phenomenon
If the compound forms a milky emulsion or a heavy syrup at the bottom of the flask, the system has undergone Liquid-Liquid Phase Separation (LLPS).
Mechanistic Cause: The liquidus curve (solubility limit) has intersected the binodal curve before the system could reach the spinodal curve for solid nucleation. The flexible pyrrolidine ring prevents rapid molecular alignment, allowing the compound to separate as a solvent-rich liquid phase. Corrective Action:
-
Re-heat the mixture until the oil completely redissolves into a single homogeneous phase.
-
Dilute the system by adding 10-15% more of the primary solvent (e.g., Ethanol) to lower the global concentration, thereby shifting the operating line away from the binodal dome.
-
Cool at a strictly controlled rate and introduce seed crystals before the cloud point is reached.
References[1] An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC - Link[2] Refinement of work-up procedures for quinoxaline synthesis - Benchchem - Link[3] Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives - MDPI - Link
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
Case ID: T-SNA-DCQ-PYR-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Scope
User Query: "How do I improve the yield of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline and avoid side products?"
Technical Assessment:
The synthesis of 2-chloro-3-(pyrrolidin-1-yl)quinoxaline from 2,3-dichloroquinoxaline (DCQ) is a classic Nucleophilic Aromatic Substitution (
The core challenge is Kinetic vs. Thermodynamic Control .
-
The Goal: Mono-substitution (Kinetic product).
-
The Trap: Bis-substitution (Thermodynamic product) or Hydrolysis.
Because pyrrolidine is a highly reactive secondary amine (strong nucleophile), it reacts faster than primary amines or anilines. If the reaction energy (temperature) or concentration is too high, the second chlorine atom will also be displaced, yielding 2,3-di(pyrrolidin-1-yl)quinoxaline.
The "Gold Standard" Protocol
Do not deviate from this protocol until you have established a baseline. This method prioritizes selectivity over speed.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| 2,3-Dichloroquinoxaline | Substrate | 1.0 | Limiting reagent.[1][2][3] |
| Pyrrolidine | Nucleophile | 0.95 - 1.0 | CRITICAL: Do not use excess. |
| Triethylamine (TEA) | HCl Scavenger | 1.2 | Non-nucleophilic base to trap HCl. |
| Dichloromethane (DCM) | Solvent | -- | Anhydrous preferred (0.1 M conc). |
Step-by-Step Procedure
-
Preparation (0 min): Dissolve 2,3-dichloroquinoxaline (1.0 eq) in DCM (10 mL per mmol) in a round-bottom flask.
-
Thermal Control (5 min): Cool the solution to 0°C using an ice-water bath. Allow it to equilibrate for 10 minutes.
-
Why? Lower temperature increases the energy barrier difference between the first and second substitution, favoring the mono-product.[3]
-
-
Reagent Mixing (Separate Vial): In a separate vial, mix Pyrrolidine (1.0 eq) and TEA (1.2 eq) in a small amount of DCM.
-
Controlled Addition (15-30 min): Add the amine/base mixture to the DCQ solution dropwise over 20 minutes while stirring vigorously at 0°C.
-
Why? Dropwise addition ensures the concentration of free pyrrolidine never spikes, preventing the "local excess" that causes bis-substitution.
-
-
Monitoring (30-60 min): Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1) every 15 minutes.
-
Endpoint: Stop when the starting material (DCQ) is <5%. Do not wait for 100% conversion if bis-product spots appear.
-
-
Workup:
Troubleshooting & FAQs
Issue 1: "I am getting the Bis-substituted product (2,3-dipyrrolidinyl)."
Diagnosis: The reaction conditions are too energetic or the nucleophile concentration is too high.
-
Q: Did you add the pyrrolidine all at once?
-
Fix: You must use dropwise addition.[2] If you dump it in, the local concentration at the drop site exceeds 1.0 eq, causing immediate double substitution.
-
-
Q: Did you run it at Room Temperature (RT)?
-
Fix: Pyrrolidine is too reactive for RT in this specific scaffold. Keep it at 0°C.
-
-
Q: Did you use excess pyrrolidine "to push the reaction"?
-
Fix: Never use >1.0 eq of pyrrolidine. Use TEA as the auxiliary base.[3] If you use 2.0 eq of pyrrolidine (one as nucleophile, one as base), the second equivalent will attack the product.
-
Issue 2: "My yield is low, and I see a spot that doesn't move (baseline)."
Diagnosis: Hydrolysis or Salt Formation.
-
Cause: If your solvent was wet (contained water), the chlorine was displaced by
instead of pyrrolidine, forming 2-chloro-3-hydroxyquinoxaline (tautomerizes to the amide). -
Fix: Use anhydrous DCM or THF. Ensure glassware is dried.
-
Alternative: If the spot is the hydrochloride salt of the product, it will disappear after the aqueous basic workup.
Issue 3: "The reaction is stuck at 80% conversion."
Diagnosis: Kinetic stalling.
-
Strategy: Do not add more pyrrolidine. Instead, allow the reaction to warm to 10°C (remove ice bath for 10 mins) and monitor. It is better to isolate 80% pure product and recover starting material than to push to 100% and get 15% bis-impurity, which is very hard to separate.
Visualizing the Chemistry
Reaction Pathway & Selectivity
The following diagram illustrates the competitive pathways. Note how the "Bis-Product" is an irreversible trap caused by excess energy or reagents.
Caption: Reaction pathway showing the critical branch point at the Mono-Product. Excess reagent drives the reaction into the red "Bis" trap.
Troubleshooting Workflow
Use this logic tree to diagnose your specific yield issues.
Caption: Decision tree for diagnosing yield loss. Blue = Start, Red = Critical Error, Green = Success.
References
-
BenchChem Technical Support. (2025).[1][3][4][5][6] How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. Retrieved from
-
Pereira, J. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Retrieved from
-
Ajani, O. O. (2014).[7] Microwave-assisted synthesis and antimicrobial activity of some new quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters. (Validates
reactivity patterns). -
MDPI Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from
Sources
Technical Support Center: Optimizing 2,3-Dichloroquinoxaline Substitution Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuances of nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (DCQX).
Because the two chlorine atoms at the C2 and C3 positions render the quinoxaline ring highly electrophilic, DCQX is a privileged scaffold for synthesizing diverse heterocyclic therapeutics[1]. However, this dual reactivity often leads to complex product mixtures. This guide focuses on the mechanistic causality behind side-product formation and provides field-proven, self-validating protocols to ensure high regioselectivity and purity.
Mechanistic Overview: The SNAr Pathway and Competing Reactions
The substitution of DCQX proceeds via an addition-elimination SNAr mechanism. The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group[1]. Because the first substitution alters the electronic landscape of the ring, the kinetics of the second substitution can be manipulated. Failure to control these kinetics leads to over-substitution or hydrolysis.
Reaction pathways of 2,3-dichloroquinoxaline highlighting desired mono-substitution and side products.
Troubleshooting & FAQs
Q1: I am trying to synthesize a mono-substituted 2-amino-3-chloroquinoxaline, but my LC-MS consistently shows a high ratio of the di-substituted side product. How do I prevent this? A: Di-substitution occurs when the thermal energy of the reaction exceeds the activation barrier for the second SNAr event, or when the localized concentration of the nucleophile is too high[2]. To kinetically trap the mono-substituted intermediate:
-
Temperature Control: Conduct the addition at 0 °C and do not let the reaction exceed room temperature. The first substitution is highly exothermic and fast; the second is slower and requires heat[2].
-
Stoichiometry & Addition Rate: Use exactly 1.0 to 1.05 equivalents of the nucleophile[1]. Add the nucleophile dropwise to a dilute solution of DCQX. This ensures the nucleophile is always the limiting reagent in the micro-environment of the flask, preventing a bimolecular collision with the already mono-substituted product[2].
Q2: My NMR shows the presence of a quinoxalinone derivative. Why is hydrolysis occurring, and how can I eliminate it? A: Quinoxalinones form when hydroxide ions (OH⁻) act as competing nucleophiles. This is a direct consequence of trace moisture reacting with your basic catalyst (e.g., K₂CO₃ or Et₃N). Because OH⁻ is a small, hard, and highly reactive nucleophile, it easily displaces the chlorine atoms. Causality Fix: You must treat this as an air/moisture-sensitive reaction. Use strictly anhydrous solvents (e.g., dry DMF or THF), flame-dried glassware, and an inert argon/nitrogen atmosphere. If using hygroscopic bases like K₂CO₃, dry them in a vacuum oven prior to use.
Q3: I am using an aniline as my nucleophile, but the reaction is too slow at room temperature. When I heat it, I get degradation and poor selectivity. What are my options? A: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the phenyl ring. Relying solely on thermal energy (reflux) to force the reaction inevitably leads to a loss of regioselectivity and thermal degradation[3]. Causality Fix: Instead of increasing temperature, lower the activation energy. You can utilize Lewis acid catalysts (such as AlCl₃) to further activate the quinoxaline ring by coordinating to the ring nitrogens, making the C2/C3 positions more electrophilic[3]. Alternatively, microwave irradiation for short durations (e.g., 60 seconds) provides rapid, localized heating that drives mono-substitution before side-product pathways can engage[3].
Quantitative Data: Reaction Parameter Optimization
The following table summarizes how specific experimental parameters dictate the causality of the reaction outcome, allowing you to rationally design your SNAr conditions.
| Reaction Parameter | Target: Mono-substitution | Target: Di-substitution | Causality / Mechanistic Rationale |
| Temperature | 0 °C to Room Temp | 70 °C to Reflux | Low temperatures kinetically trap the mono-adduct by failing to overcome the higher activation energy required for the 2nd SNAr event. |
| Stoichiometry | 1.0 eq Nucleophile | ≥ 2.5 eq Nucleophile | Limiting the nucleophile prevents the bimolecular collisions required for the second substitution to occur. |
| Addition Rate | Dropwise (Slow) | Bolus (Fast) | Slow addition maintains a low localized concentration of the nucleophile, favoring reaction with the more abundant, unreacted DCQX. |
| Solvent Moisture | Strictly Anhydrous | Not critical | Trace water in the presence of a base generates hydroxide ions, leading to rapid hydrolysis (quinoxalinone formation). |
Self-Validating Experimental Protocol
Selective Synthesis of 2-Amino-3-chloroquinoxaline via Mono-SNAr
This protocol is designed as a self-validating system. By strictly controlling the order of addition and utilizing real-time TLC monitoring, the workflow inherently prevents the progression toward di-substitution[2].
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Aliphatic Amine Nucleophile (1.0 eq)
-
Triethylamine (TEA) or K₂CO₃ (1.1 eq) Note: Only required if the amine is a salt.
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ice bath and inert gas (Argon/N₂)
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to eliminate atmospheric moisture.
-
Substrate Dissolution: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous THF (approx. 10 mL per gram of DCQX).
-
Thermal Control: Submerge the flask in an ice bath and allow the solution to equilibrate to 0 °C for 10 minutes[2]. Self-Validation Check: The flask must be cool to the touch before proceeding to prevent runaway exothermic di-substitution.
-
Nucleophile Addition: Dilute the amine nucleophile (1.0 eq) in a small volume of THF. Using a syringe pump or addition funnel, add the amine solution dropwise over 15–30 minutes to the cooled DCQX solution[2].
-
Kinetic Monitoring: Stir the reaction at 0 °C. Check the reaction progress via Thin Layer Chromatography (TLC) every 15 minutes.
-
Self-Validation Check: You should observe the disappearance of the high-Rf DCQX spot and the appearance of a mid-Rf mono-substituted spot. If a third, lower-Rf spot begins to form (indicating di-substitution), proceed immediately to Step 6.
-
-
Reaction Quenching: Once the DCQX is consumed, immediately quench the reaction by pouring the mixture into a beaker of crushed ice and cold water[2]. This instantly crashes out the product and halts all SNAr kinetics.
-
Isolation & Purification: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2]. Purify via silica gel column chromatography to isolate the pure mono-substituted product.
References
-
Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 2017. Available at: [Link]
Sources
Optimizing temperature for pyrrolidine nucleophilic attack on quinoxaline
Quinoxaline Technical Support Center
Application Scientist Knowledge Base: Pyrrolidine Nucleophilic Attack
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of nucleophilic aromatic substitution (
Optimizing the temperature for the nucleophilic attack of pyrrolidine on quinoxaline derivatives requires precision. While pyrrolidine is a strong secondary amine nucleophile, the quinoxaline core—even when substituted with a halogen leaving group—presents a high activation energy (
Mechanistic Principles & Causality
The
The Temperature Paradox:
The formation of the Meisenheimer complex is the rate-determining step. At low temperatures, the reaction suffers from a kinetic stall; the thermal energy is insufficient to overcome the
Diagnostic Workflow
Use the following decision matrix to diagnose and correct temperature-related failures in your
Workflow for optimizing quinoxaline SNAr temperature conditions.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting low yields (<25%) when refluxing 6-fluoroquinoxaline with pyrrolidine in DMSO?
Causality: You are trapped in a thermodynamic breakdown cycle. At conventional reflux temperatures in DMSO (approx. 189°C), the thermal energy is sufficient to overcome the
Q2: How does microwave irradiation solve the temperature paradox? Causality: Microwave synthesis provides rapid, volumetric dielectric heating. By applying microwave irradiation at 200°C, the reaction mixture reaches the required activation energy almost instantaneously. This accelerates the nucleophilic substitution, driving the reaction to completion in just 30 minutes[1]. Because the residence time at high temperature is drastically reduced, the degradation pathways are outcompeted, cleanly yielding the target product at >85%[1].
Q3: How do I control regioselectivity or prevent double-substitution on 2,3-dichloroquinoxaline?
Causality: When multiple equivalent leaving groups are present, the first
Quantitative Condition Benchmarking
The following table summarizes the causal relationship between heating modality, temperature, time, and yield for the model reaction of 6-fluoroquinoxaline (1 equiv) with pyrrolidine (2 equiv) and
| Heating Modality | Temp (°C) | Time | Unreacted Starting Material | Product Yield | Mechanistic Outcome |
| Conventional Reflux | 189 | 30 min | 21% | 16% | Kinetic limitation (incomplete conversion) |
| Conventional Reflux | 189 | 3 hours | 0% | 22% | Thermodynamic degradation (side products) |
| Microwave Irradiation | 200 | 30 min | 0% | >85% | Optimal kinetic/thermodynamic balance |
Self-Validating Experimental Protocol: Microwave-Assisted
To ensure a self-validating system, this protocol includes built-in analytical checkpoints. If a checkpoint fails, the protocol dictates the exact corrective action.
Step 1: Reagent Preparation
-
Charge a microwave-safe reaction vial with the halogenated quinoxaline (1.0 equivalent) and anhydrous
(2.0 equivalents)[1]. -
Causality:
acts as an acid scavenger to neutralize the hydrohalic acid (e.g., HF or HCl) generated during the reaction, preventing the protonation of the basic pyrrolidine nucleophile.
Step 2: Solvent and Nucleophile Addition
-
Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.
-
Add pyrrolidine (2.0 equivalents)[1].
-
Seal the vial with a Teflon-lined crimp cap and purge with nitrogen gas for 2 minutes to prevent oxidative side reactions at high temperatures.
Step 3: Microwave Irradiation
-
Place the vial in a single-mode microwave synthesizer.
-
Set the parameters: Temperature = 200°C , Time = 30 minutes , Maximum Power = 250 W, Cooling = On[1].
Step 4: Self-Validation Checkpoint (LC-MS / TLC)
-
After the vial cools to room temperature, sample 5
of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. -
Validation Logic:
-
If starting material mass is present: The kinetic barrier was not fully overcome. Corrective action: Re-subject to microwave irradiation for an additional 10 minutes. Do not increase the temperature.
-
If multiple high-molecular-weight peaks are present: Thermodynamic degradation occurred. Corrective action: For the next batch, reduce the reaction time to 15 minutes.
-
If only the product mass is present: Proceed to Step 5.
-
Step 5: Workup and Isolation
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water to remove residual DMSO and salts, and dry under vacuum.
References[1] Title: Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution
Source: nih.gov URL: 2] Title: A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety Source: nih.gov URL:
Sources
- 1. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 2,3-dichloroquinoxaline from product mixture
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the purification of reaction mixtures containing unreacted 2,3-dichloroquinoxaline (2,3-DCQ).
Due to its moderate polarity and crystalline nature, unreacted 2,3-DCQ often co-elutes with target monosubstituted or disubstituted quinoxaline products during standard silica gel chromatography. This guide provides field-proven, self-validating troubleshooting protocols to selectively sequester and remove this electrophilic building block.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why is unreacted 2,3-dichloroquinoxaline persisting in my nucleophilic aromatic substitution (SNAr) reaction mixture? A: The persistence of 2,3-DCQ typically stems from kinetic limitations or stoichiometric imbalances. In SNAr reactions, the first chlorine atom is displaced relatively easily due to the electron-withdrawing nature of the pyrazine ring nitrogens[1]. However, if the incoming nucleophile (e.g., an amine, phenol, or thiol) is sterically hindered or weakly nucleophilic, the reaction may stall[2]. Furthermore, using a strict 1:1 molar ratio to prevent over-substitution (forming the disubstituted byproduct) often leaves 5–15% of the 2,3-DCQ unreacted due to the competing formation of the disubstituted species[3]. Causality Check: If your TLC shows unreacted 2,3-DCQ, verify your reaction temperature and time. Increasing the temperature in 10 °C increments can drive the reaction forward, but be cautious as this also accelerates the formation of the disubstituted byproduct[3].
Q2: I want to avoid tedious column chromatography. How can I chemically scavenge the unreacted 2,3-DCQ? A: The most efficient method is to utilize polymer-supported amine scavengers . Because 2,3-DCQ is a potent electrophile, it will readily react with primary or secondary amines[4]. By adding a solid-supported aliphatic amine (such as polystyrene-bound tris(2-aminoethyl)amine or high-load oligomeric monoamines) to your crude mixture post-reaction, the unreacted 2,3-DCQ is covalently tethered to the insoluble polymer matrix[5][6]. Self-Validating System: The success of this step is mechanically guaranteed by filtration. If the 2,3-DCQ binds to the resin, a simple vacuum filtration through a glass frit completely removes the impurity from the liquid phase containing your product[6].
Q3: What if I do not have access to polymer-bound scavengers in my lab? A: You can employ a Liquid-Liquid Extraction (LLE) Quench Strategy using a highly polar, water-soluble nucleophile like ethanolamine or mercaptoacetic acid. Causality Check: Adding an excess of ethanolamine to the crude mixture forces the unreacted 2,3-DCQ to undergo a rapid SNAr reaction, forming 2-(ethanolamino)-3-chloroquinoxaline. The newly introduced hydroxyl and amine groups drastically lower the partition coefficient (LogP) of the impurity, making it highly soluble in the aqueous layer during a standard organic/aqueous workup.
Part 2: Quantitative Data on Scavenging Efficiency
To optimize your purification, compare the empirical efficiencies of various scavenging strategies. The table below summarizes the expected removal rates and ideal use cases based on the physicochemical properties of the scavengers.
| Scavenger Type | Mechanism of Removal | Equivalents Required | Reaction Time (Temp) | Removal Efficiency | Best For |
| PS-Trisamine Resin | Covalent tethering (Solid-Liquid separation) | 3.0 - 5.0 eq | 2–4 h (25 °C) | >98% | High-throughput libraries; sensitive products[6]. |
| Oligomeric Monoamine | Covalent tethering (Precipitation/Filtration) | 1.5 - 2.0 eq | 1 h (25 °C) | >95% | Kilogram-scale scale-up; high-load capacity[5]. |
| Ethanolamine (Liquid) | Polarity shift (Aqueous wash extraction) | 5.0 - 10.0 eq | 1 h (60 °C) | ~90-95% | Labs without resin access; highly lipophilic products. |
| Silica Gel Chromatography | Adsorption / Partitioning | N/A | Variable | Variable | Cases where product and 2,3-DCQ have ΔRf > 0.2. |
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Polymer-Supported Amine Scavenging Workflow
This protocol utilizes a solid-supported amine to covalently sequester 2,3-DCQ. It is highly recommended for parallel synthesis and library generation[6].
-
Reaction Quench: Once the primary SNAr reaction is deemed complete via LC-MS or TLC, cool the reaction mixture to room temperature.
-
Resin Addition: Add 3.0 to 5.0 equivalents (based on the initial molar amount of unreacted 2,3-DCQ estimated) of Polystyrene-bound Trisamine (PS-Trisamine) resin directly to the reaction flask.
-
Agitation: Gently agitate the mixture using an orbital shaker or overhead stirrer for 2 to 4 hours at room temperature. Note: Avoid magnetic stir bars if possible, as they can physically grind and degrade the polymer beads, complicating filtration.
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity).
-
Washing: Wash the resin cake with 3 column volumes of the reaction solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure complete recovery of your target product.
-
Concentration: Concentrate the combined filtrates under reduced pressure to yield the purified product, free of 2,3-DCQ.
Protocol B: Chemical Quenching via Water-Soluble Amines
Use this protocol when solid-supported scavengers are unavailable.
-
Quenching: To the crude reaction mixture containing unreacted 2,3-DCQ, add 5.0 equivalents of ethanolamine.
-
Heating: Heat the mixture to 60 °C for 1 hour to ensure complete conversion of the unreacted 2,3-DCQ into the highly polar 2-(2-hydroxyethylamino)-3-chloroquinoxaline derivative.
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove the primary reaction solvent (e.g., Ethanol or DMF). Redissolve the residue in a highly non-polar solvent like Ethyl Acetate or Diethyl Ether.
-
Aqueous Wash: Transfer the organic layer to a separatory funnel. Wash with 1.0 M aqueous HCl (3 x 20 mL) to protonate the ethanolamine derivative, forcing it into the aqueous layer.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3 (1 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate.
Part 4: Workflows & Logical Relationships
The following decision tree illustrates the logical flow for selecting the appropriate purification strategy based on the reaction scale and available resources.
Caption: Decision matrix for the removal of unreacted 2,3-dichloroquinoxaline from crude mixtures.
References
-
High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger. NIH. Available at:[Link]
-
6.1. Synthesis of 2,3-Quinoxalinedithiol | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. RSC Books. Available at:[Link]
-
SCAVENGER strategies in organic synthesis. University of Pittsburgh. Available at:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-Dichloroquinoxaline | 2213-63-0 [chemicalbook.com]
- 5. High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low purity in 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline isolation
Topic: Troubleshooting Low Purity in Synthesis of Quinoxaline Scaffolds
Executive Summary
You are likely encountering purity issues during the synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline due to the competing reactivity of the 2,3-dichloroquinoxaline (DCQX) core. The high nucleophilicity of pyrrolidine often leads to over-reaction (disubstitution) or, conversely, hydrolysis if moisture is present.
This guide moves beyond basic procedures to address the causality of impurity formation. It provides a self-validating protocol designed to lock the reaction at the mono-substituted stage and optimize purification.
Part 1: The Reaction Landscape (The "Why")
To fix the purity, you must visualize the competition occurring in your flask. The reaction is a Nucleophilic Aromatic Substitution (
Mechanism & Impurity Pathways
The pyrrolidine attacks the electron-deficient pyrazine ring. The first chlorine displacement activates the ring for a second attack, but the electron-donating nature of the newly added amine (pyrrolidine) should theoretically deactivate the ring toward the second attack. However, pyrrolidine is a strong nucleophile, and at elevated temperatures or excess stoichiometry, the 2,3-dipyrrolidinyl impurity becomes the dominant contaminant.
Figure 1: Reaction pathways showing the critical bifurcation between the target mono-substituted product and the common impurities.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Control
Q: My LCMS shows a significant M+35 peak (Disubstitution). How do I stop the reaction at the mono-stage? A: This is the most common failure mode. Pyrrolidine is highly reactive.
-
The Fix: You must control the Stoichiometry and Temperature .
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of pyrrolidine. Do not use excess amine to "push" the reaction.
-
Temperature: Conduct the addition at 0°C and allow it to warm to room temperature only if conversion is slow. Never heat this reaction above 25°C until the starting material is consumed.
-
Addition Rate: Add the pyrrolidine dropwise as a dilute solution. High local concentrations favor disubstitution.
-
Q: I see a peak with Mass M-18 (Hydroxyl). Is my product decomposing? A: You are likely seeing 2-hydroxy-3-(pyrrolidin-1-yl)quinoxaline or the hydrolyzed starting material.
-
The Cause: The C-Cl bond is susceptible to hydrolysis, especially in the presence of base and water.
-
The Fix: Use anhydrous solvents (THF or DCM are preferred over DMF for easier removal). Ensure your base (
or TEA) is dry.
Category 2: Purification & Isolation[2][3][4]
Q: The product streaks on the silica column, and fractions are impure. Why? A: The pyrrolidine nitrogen and the quinoxaline nitrogens are basic. They interact strongly with the acidic silanols on the silica gel, causing "tailing."
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes the acidic sites.[3] Alternatively, use neutral alumina instead of silica.
Q: My product is an oil/gum, but it should be a solid. How do I crystallize it? A: Symmetrically substituted quinoxalines crystallize easily; mono-substituted ones often have lower melting points (approx. 60-80°C for similar analogs).
-
The Fix:
-
Dissolve the gum in a minimum amount of hot Ethanol .
-
Add water dropwise until persistent turbidity is observed.
-
Cool slowly to 4°C.
-
Pro-Tip: If it oils out, scratch the glass or use a seed crystal from a cleaner fraction.
-
Part 3: The "Gold Standard" Protocol
This protocol is designed to be self-validating . It includes checkpoints to ensure you do not proceed with a compromised mixture.
Materials
-
Substrate: 2,3-Dichloroquinoxaline (1.0 eq)
-
Nucleophile: Pyrrolidine (0.95 eq) — Intentionally limiting.
-
Base: Diisopropylethylamine (DIPEA) (1.1 eq) or
(1.5 eq). -
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Methodology
-
Setup: Charge a flame-dried flask with 2,3-dichloroquinoxaline and anhydrous THF. Cool to 0°C (Ice/Water bath).
-
Addition: Mix Pyrrolidine and DIPEA in a separate vial with THF. Add this mixture dropwise over 30 minutes to the cooled quinoxaline solution.
-
Why? Keeps local concentration of amine low, preventing disubstitution.
-
-
Reaction Monitoring (Checkpoint 1): Stir at 0°C for 2 hours. Check TLC (Hexane/EtOAc 4:1).
-
Target: New spot (
). -
Starting Material: Some should remain (since we used 0.95 eq).
-
Impurity: If you see a baseline spot or a very non-polar spot, check LCMS.
-
-
Workup: Quench with water. Extract with DCM (x3). Wash organic layer with Brine. Dry over
. -
Purification:
-
Flash Chromatography: Gradient 0%
10% EtOAc in Hexane. -
Critical: If the starting material co-elutes, it is better to have residual starting material (which is inert in many subsequent steps) than the disubstituted impurity.
-
Purification Decision Tree
Figure 2: Logical workflow for selecting the correct purification method based on crude analysis.
Part 4: Analytical Data Summary
Use this table to validate your isolated product.
| Feature | 2,3-Dichloroquinoxaline (SM) | Target: 2-Chloro-3-(pyrrolidin-1-yl) | Disubstituted Impurity |
| TLC ( | ~0.7 (Non-polar) | ~0.4 (Medium) | ~0.2 (Polar/Streaks) |
| 1H NMR | Aromatic only (7.5-8.0 ppm) | Aromatic + Pyrrolidine (1.9, 3.6 ppm) | Aromatic + 2x Pyrrolidine signals |
| Integration | 4H (Aromatic) | 4H (Ar) : 8H (Aliphatic) | 4H (Ar) : 16H (Aliphatic) |
| Symmetry | Symmetric | Asymmetric | Symmetric |
| MS (ESI) | M, M+2, M+4 (Cl2 pattern) | M, M+2 (Cl1 pattern) | M (No Chlorine pattern) |
References
- Al-Hiari, Y. M., et al. (2011). "Synthesis and antibacterial activity of some substituted-3-(aryl)-2-chloroquinoxalines." Jordan Journal of Pharmaceutical Sciences. (Demonstrates the standard chlorination and subsequent reactivity of the 2,3-dichloro scaffold).
-
BenchChem Technical Support. (2025). "Protocol for Mono-substitution with a Thiol Nucleophile." BenchChem Knowledge Base. (General procedure for controlling mono-substitution on 2,3-DCQX).
-
Mota, et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry. (Authoritative review on the selectivity of DCQX reactions).
-
PubChem Compound Summary. (2021). "2-chloro-3-(piperidin-1-yl)quinoxaline." National Center for Biotechnology Information. (Physicochemical data for the closest structural analog).
Sources
Technical Support Center: Purification of Quinoxaline Derivatives
[1][2]
Introduction
Welcome to the Quinoxaline Purification Support Center. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, but they present distinct chromatographic challenges. Their heteroaromatic nitrogen atoms are weakly basic (
This interaction results in the most common complaints we receive: peak tailing (streaking) and poor resolution . Furthermore, the planar aromatic structure of these derivatives often leads to poor solubility in non-polar mobile phases, causing precipitation on the column head.
This guide moves beyond generic advice, offering mechanistically grounded protocols to resolve these specific failure modes.
Module 1: Troubleshooting Peak Tailing (The "Streak")
The Problem
Your compound elutes as a broad, streaking band rather than a tight Gaussian peak. This causes co-elution with impurities and loss of yield.
The Mechanism
Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen atoms in the quinoxaline ring protonate or hydrogen-bond with free silanols on the stationary phase. This secondary interaction retains a portion of the molecules longer than the bulk mobile phase, creating a "tail."
The Solution: Mobile Phase Modifiers
You must suppress silanol ionization or competitively block these active sites.
Protocol: Basified Solvent System Do not simply add base to the flask. Follow this preparation method to ensure reproducibility.
-
Select Modifier: Triethylamine (TEA) is the standard. Ammonium hydroxide (
) in methanol is an alternative for very polar compounds. -
Concentration: Use 1% v/v TEA. Exceeding 5% can degrade the silica gel matrix.
-
Equilibration (Critical): Flush the packed column with 2–3 column volumes (CV) of the basified mobile phase before loading your sample. This "deactivates" the silica.[1]
-
Elution: Continue using the modifier throughout the run.
Pro-Tip: If using TEA, your compound's
will likely increase compared to a neutral TLC plate. Re-run your TLC with 1% TEA in the developing chamber to accurately predict column behavior.
Module 2: Sample Loading (The "Precipitation" Issue)
The Problem
Quinoxalines are often insoluble in Hexane or low-% EtOAc mixtures. Loading a solution in Dichloromethane (DCM) or Methanol onto a Hexane-equilibrated column causes the sample to precipitate immediately upon contact with the non-polar solvent, blocking the column flow.
The Solution: Dry Loading
Dry loading is the only robust method for poorly soluble quinoxalines. It eliminates solvent incompatibility issues and improves resolution by creating a narrow initial band.
Protocol: Celite/Silica Dry Load [2]
-
Dissolution: Dissolve your crude quinoxaline in the minimum amount of a volatile "good" solvent (e.g., DCM, Acetone, or MeOH).
-
Adsorption: Add dry silica gel or Celite 545 to the flask.
-
Ratio: 1:1 to 1:2 (Sample : Adsorbent) by weight.
-
-
Evaporation: Rotary evaporate until a free-flowing, dry powder remains.
-
Note: If it is sticky, you used too little adsorbent or there is residual solvent.
-
-
Loading: Pour the powder carefully onto the top of your pre-equilibrated column.
-
Protection: Add a layer of sand (1–2 cm) on top of the dry load to prevent disturbance when pouring the mobile phase.
Module 3: Selectivity & Solvent Systems
Decision Matrix
Choosing the right solvent system depends on the polarity of the substituents on the quinoxaline ring.
| Solvent System | Polarity | Best For | Notes |
| Hexane / EtOAc | Low - Med | Lipophilic derivatives (Alkyl/Aryl substituted) | Standard starting point.[3] Poor solubility for core quinoxalines. |
| DCM / MeOH | Med - High | Polar derivatives (Amino, Hydroxy, Carboxy) | Excellent solubility. Warning: >10% MeOH dissolves silica.[3] |
| Heptane / EtOH:EtOAc (3:1) | Low - Med | Green Chemistry / API Purification | Safer alternative to DCM.[4] Often provides better selectivity for isomers. |
Advanced Separation: Removing o-Phenylenediamine
A common impurity is unreacted o-phenylenediamine (starting material). It is polar and basic.
-
Issue: It often co-elutes with polar quinoxalines in DCM/MeOH.
-
Fix: Switch to Toluene/Acetone or Chloroform/MeOH . The
interactions of Toluene with the quinoxaline core can drastically alter selectivity compared to aliphatic solvents like Hexane.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for purifying quinoxaline derivatives.
Caption: Decision logic for optimizing quinoxaline purification, addressing solubility and separation efficiency.
Frequently Asked Questions (FAQs)
Q1: My compound is stuck at the top of the column even with 10% Methanol/DCM. What now? A: You are likely experiencing "irreversible" adsorption due to high polarity or salt formation.
-
Immediate Fix: Switch to a solvent system containing 1% Ammonium Hydroxide (
) in Methanol/DCM. The ammonia is stronger than the quinoxaline base and will displace your compound from the acidic silica sites [1]. -
Alternative: Use C18 reverse-phase silica with Water/Acetonitrile.[5]
Q2: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is an excellent alternative for basic heterocycles like quinoxalines because it lacks the acidic protons that cause streaking. However, Alumina has lower surface area (lower capacity), so you must decrease your loading ratio (sample:stationary phase) to 1:50 or 1:100 [2].
Q3: I see two spots on TLC, but they merge on the column. Why? A: This is a "Mass Transfer" issue. You likely overloaded the column or used a flow rate that was too high.
-
Fix: Use the Dry Loading technique described in Module 2. It ensures the sample starts as a razor-thin band.
-
Optimization: Reduce flow rate and use a shallower gradient (e.g., increase polarity by 5% every 3 CVs instead of every 1 CV).
Q4: How do I remove the Triethylamine (TEA) from my purified product? A: TEA has a high boiling point (89°C) and can be difficult to remove by rotovap alone.
-
Method: After collecting fractions, wash the combined organic organic phase with saturated Sodium Bicarbonate (
) or brine. If your compound is stable to acid, a rapid wash with dilute HCl removes TEA, but be careful as this will also protonate the quinoxaline [3]. -
Preferred: Azeotrope with heptane or simply dry under high vacuum for an extended period.
References
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved February 28, 2026, from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 28, 2026, from [Link]
-
Biotage. (n.d.). Alternatives to DCM/MeOH in Normal-phase Flash Chromatography. Retrieved February 28, 2026, from [Link]
Overcoming steric hindrance in 3-position substitution of quinoxaline
Topic: Overcoming Steric Hindrance in 3-Position Substitution
Status: Operational | Tier: Level 3 (Advanced Synthesis)
Welcome to the Quinoxaline Functionalization Hub
User Context: You are likely facing a "blocked" reactivity profile. The quinoxaline ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult. While nucleophilic attack at C2/C3 is standard, the presence of a bulky substituent at C2 (e.g., tert-butyl, aryl, or complex heterocycle) creates a steric wall , preventing standard nucleophiles from accessing the C3 position.[1]
The Solution Architecture: To overcome steric hindrance at C3, we must abandon standard SNAr pathways which are highly sensitive to steric repulsion. Instead, we employ three high-success strategies:
-
Radical Homolytic Substitution (Minisci): Radicals have a smaller hydrodynamic radius and different trajectory than ionic nucleophiles, bypassing steric gates.
-
Transition-Metal Catalyzed C-H Activation: Using directing groups to force the metal center into the hindered pocket.
-
De Novo Cyclization: If the door is locked, we build the house with the furniture already inside.
Module 1: The "Radical Sledgehammer" (Minisci Reaction)
Best For: Late-stage functionalization where C2 is already occupied by a bulky group. Mechanism: Nucleophilic radical attack on a protonated heterocycle.[2][3]
Why It Works Under Steric Duress
Unlike traditional nucleophiles (which approach via a specific Burgi-Dunitz angle and are repelled by C2 substituents), alkyl/aryl radicals are highly energetic, neutral species. They attack the protonated (highly electrophilic) quinoxaline ring rapidly. The transition state is early and reactant-like, meaning the steric bulk of the C2 group has less impact on the activation energy.
Interactive Workflow: Radical Alkylation
Figure 1: The Minisci pathway bypasses steric repulsion by activating the ring (protonation) and using a high-energy radical species.
Standard Operating Procedure (SOP-01): Ag-Catalyzed Decarboxylative Alkylation
Reagents:
-
Substrate: 2-substituted quinoxaline (1.0 equiv)
-
Radical Source: Carboxylic acid (R-COOH) (2.0–3.0 equiv)
-
Catalyst: AgNO3 (0.1–0.2 equiv)
-
Oxidant: (NH4)2S2O8 (1.5–2.0 equiv)
-
Solvent: DCM/Water biphasic system or TFA/Water.
Protocol:
-
Dissolution: Dissolve quinoxaline in DCM/Water (1:1). Add TFA (1.0 equiv) if the substrate is not protonating well (check solubility).
-
Radical Generation: Add the carboxylic acid and AgNO3.
-
Initiation: Heat to 40–50 °C. Add ammonium persulfate dropwise (dissolved in water) over 30 minutes. Note: Rapid addition leads to radical dimerization (R-R) rather than substitution.
-
Quench: Neutralize with NaHCO3.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Low Conversion | Substrate not protonated | Increase acid concentration (switch to 10% TFA in water). The ring must be cationic to accept the nucleophilic radical. |
| Polysubstitution | Radical flux too high | Reduce oxidant/acid equivalents; add oxidant slower (syringe pump). |
| Complex Mixture | Polymerization of R• | Use a large excess of the carboxylic acid (5 equiv) relative to the heterocycle. |
Module 2: The "Precision Scalpel" (Pd-Catalyzed Cross-Coupling)
Best For: Installing aryl/heteroaryl groups when you can access the 3-chloro precursor. The Challenge: Oxidative addition into C3-Cl is difficult if C2 is bulky (e.g., t-butyl) due to the "cone angle" of the phosphine ligands on Palladium.
Strategic Pivot: Ligand Selection
You cannot use standard PPh3. You must use Buchwald-type dialkylbiaryl phosphine ligands. These ligands are bulky themselves, but they are designed to facilitate reductive elimination in crowded environments.
Recommended Ligands:
-
XPhos / SPhos: Excellent for sterically demanding couplings.
-
VPhos: Specifically designed for hindered substrates.
SOP-02: Sterically Hindered Suzuki-Miyaura Coupling
Reagents:
-
Substrate: 3-chloro-2-substituted quinoxaline.[4]
-
Boronic Acid: R-B(OH)2 (1.5 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%).
-
Ligand: SPhos or XPhos (4–8 mol%) (Ratio Pd:L = 1:2).
-
Base: K3PO4 (3.0 equiv) (Anhydrous is better for sterics than aqueous carbonate).
-
Solvent: Toluene or 1,4-Dioxane (100 °C).
Why this works: The K3PO4 acts as a heterogeneous base, preventing water from interfering with the transmetallation step, while SPhos creates a monolithic active catalyst species that forces the coupling partners together despite repulsion.
Module 3: The "Nuclear Option" (De Novo Cyclization)
Best For: When C2 is massive (e.g., Adamantyl) and C3 needs to be massive (e.g., ortho-substituted aryl). Logic: If you cannot attach the group to the ring, build the ring around the groups.
Condensation Workflow
Figure 2: Condensation strategy avoids kinetic barriers of substitution by using thermodynamic dehydration.
Critical Tip: If the diketone is too hindered to condense, use TiCl4 as a Lewis acid and water scavenger. It activates the carbonyls far more potently than acetic acid.
Frequently Asked Questions (FAQs)
Q1: I have a bulky group at C2. Can I use lithiation (Li-Hal exchange) at C3?
-
Answer: Risky. While 2-substituted-3-bromoquinoxalines can undergo Lithium-Halogen exchange, the resulting lithio-species is often unstable and prone to ring opening or dimerization. If you must use organometallics, use Knochel's TurboGrignard (iPrMgCl·LiCl) at -78 °C, which is milder and tolerates functional groups better than n-BuLi.
Q2: My Minisci reaction yields are low (<30%). What is the likely culprit?
-
Answer: Inefficient protonation. Quinoxaline is a weak base (pKa ~0.6). If you are using a biphasic system (DCM/Water), the quinoxaline might be staying in the organic layer while the acid is in the water.
-
Fix: Switch to a homogeneous solvent system like DMSO/Water or MeCN/Water to ensure the quinoxaline, acid, and radical source interact in the same phase.
Q3: Can I use C-H activation without pre-functionalization?
-
Answer: Yes, but you need a directing group.[1] If your C2 substituent contains a coordinating atom (like a pyridine or an amide), you can use Ru(II) or Rh(III) catalysis to direct activation at C3. If C2 is just an alkyl group, selectivity will be poor; revert to the Minisci radical method.
References
-
Minisci Reaction Mechanisms & Scope
- Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.
-
Visible Light Mediated C3-Arylation (Modern Radical Approach)
-
Sterically Hindered Cross-Coupling (Ligand Effects)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[9] J. Am. Chem. Soc., 130(24), 7538–7539.
-
-
Direct C-H Functionalization Reviews
- Hagelin-Weaver, H. E., et al. (2022). Site-Selective C–H Functionalization of Quinolines and Quinoxalines. Chem. Rev.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity and Asymmetry in Quinoxaline Synthesis
Welcome to the Technical Support Center for advanced quinoxaline synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex mechanistic challenges associated with the regioselective condensation and asymmetric functionalization of quinoxaline scaffolds.
Below, you will find a logical breakdown of the synthetic workflow, field-proven troubleshooting strategies, self-validating standard operating protocols (SOPs), and quantitative benchmarks to ensure high fidelity in your experimental outcomes.
Synthetic Workflow & Decision Matrix
The synthesis of highly functionalized, chiral tetrahydroquinoxalines (THQs) generally requires a two-step approach: first, the regioselective construction of the quinoxaline core, followed by an asymmetric reduction or dearomatization step.
Workflow for controlling regioselectivity and asymmetry in quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q: Why do unsymmetrical 1,2-diamines and 1,2-dicarbonyls typically yield intractable regioisomeric mixtures? A: The standard thermal condensation of unsymmetrical precursors suffers from poor regiocontrol because the two electrophilic carbonyl carbons and the two nucleophilic amine nitrogens often possess highly similar reactivity profiles. Without a directing group or a catalyst to differentiate these subtle electronic/steric differences, the reaction follows a statistical distribution.
Q: How does ammonium bifluoride (
Q: Can I achieve both regioselectivity and enantioselectivity in a single pot? A: Yes, but it requires cascade catalysis. A prime example is the regioselective Heyns rearrangement coupled with stereoselective transfer hydrogenation. By using a chiral phosphoric acid (CPA) catalyst alongside a Hantzsch ester, unsymmetrical o-phenylenediamines can be converted into enantioenriched N-substituted THQs in one pot, achieving up to 99% ee[2].
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Trisubstituted Quinoxalines
-
Observation: Condensation yields a near 1:1 mixture of 2,3,5- and 2,3,6-trisubstituted quinoxalines.
-
Causality: Standard acid/base catalysts fail to differentiate the steric bulk of the substituents during the initial nucleophilic attack.
-
Solution: Abandon standard 1,2-dicarbonyls. Instead, use
-iminoethanones and catalyze the annulation with hypervalent iodine reagents such as PIFA ([bis(trifluoroacetoxy)iodo]benzene). The hypervalent iodine coordinates to the imine, directing the nucleophilic attack of the o-phenylenediamine in a highly chemo- and regioselective manner, pushing regioselectivities from 1:1 up to 1:0[3].
Issue 2: Low Enantiomeric Excess (ee) during Ir-Catalyzed Hydrogenation
-
Observation: The reduction of quinoxalines to THQs proceeds with high conversion but poor enantioselectivity (< 50% ee).
-
Causality: The face-selective hydride transfer is failing because the non-covalent interactions (
and O–H) between the chiral catalyst, the solvent, and the substrate are misaligned. -
Solution:
-
Solvent Swap: Switch the solvent from dichloromethane (DCM) to a toluene/dioxane mixture or pure ethanol. These solvents optimize the O–H hydrogen bonding network required for transition state stabilization[4].
-
Ligand Tuning: Ensure your Iridium complex utilizes a ligand containing both thiourea and aromatic units. The thiourea moiety is indispensable for hydrogen-bonding with the substrate's nitrogen atoms, locking it in a rigid chiral pocket[4].
-
Issue 3: Catalyst Poisoning during Asymmetric Dearomatization
-
Observation: Rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts stalls at low conversion rates.
-
Causality: The basic nitrogen atoms of the resulting dihydroquinoxaline (DHQ) strongly coordinate to the Rh-center, outcompeting the boronic acid nucleophile and poisoning the catalyst.
-
Solution: Pre-activate the quinoxaline as a quinoxalinium salt (e.g., via N-benzylation). This permanent positive charge prevents unwanted coordination to the transition metal, allowing the Rh-catalyzed asymmetric addition of aryl/alkenyl boronic acids to proceed smoothly, yielding chiral DHQs with up to 96% ee[5].
Standard Operating Protocols (SOPs)
Protocol A: Regioselective Synthesis of Trisubstituted Quinoxalines (PIFA-Mediated)
This protocol is self-validating: the disappearance of the bright yellow
-
Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve
-iminoethanone (0.5 mmol) and 1,2-phenylenediamine (1.0 mmol) in anhydrous THF (10 mL)[3]. -
Catalyst Addition: Add PIFA (1.5–50 mol %, depending on substrate sterics) in one portion.
-
Reaction: Stir the solution at the optimized temperature (room temperature to 60 °C) for 2–12 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the iminoethanone spot is entirely consumed.
-
Workup: Quench the reaction with distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure regioisomer.
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation to Chiral THQs
This protocol is self-validating: complete conversion is verified by
-
Catalyst Assembly: Inside an argon-filled glovebox, prepare the catalyst by mixing
(0.5 mol %) and a chiral thiourea-diphosphine ligand (1.0 mol %) in 1 mL of anhydrous toluene/dioxane[4]. Stir for 30 minutes to ensure complexation. -
Substrate Loading: Add the quinoxaline derivative (0.25 mmol) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure hydrogenation autoclave. Seal the autoclave, remove it from the glovebox, and purge the lines with
gas three times. -
Pressurization: Pressurize the vessel to 2 MPa with
gas. Stir vigorously at room temperature for 18 hours. -
Depressurization & Validation: Carefully vent the
gas. Concentrate the crude mixture under reduced pressure. Run a crude NMR to validate >98% conversion to the THQ. -
Analysis: Determine the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H).
Quantitative Data Summary
The following table summarizes the expected benchmarks for various catalytic systems used in controlling regioselectivity and asymmetry. Use this to select the appropriate methodology for your target scaffold.
| Transformation Target | Catalyst / Reagent System | Yield (%) | Selectivity (Regio / ee) | Key Advantage | Ref |
| Trisubstituted Quinoxalines | PIFA or FPIFA (Hypervalent Iodine) | Up to 95% | Regio: 6:1 to 1:0 | Mild conditions, transition-metal free. | [3] |
| 2,8-Disubstituted Quinoxalines | 90–98% | Regio: Excellent | Green solvent (MeOH/ | [1] | |
| Enantiopure THQs | Ir-thiourea diphosphine + | Up to 98% | ee: 80–94% | High S/C ratio (up to 1500), scalable. | [4] |
| N-Substituted THQs | Chiral Phosphoric Acid (CPA) | 85–97% | ee: 80–99% | One-pot cascade (Heyns rearrangement). | [2] |
| Chiral Dihydroquinoxalines | Rh-catalyst + Boronic Acids | Moderate | ee: up to 96% | Late-stage functionalization via dearomatization. | [5] |
References
-
[3] Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]
-
[2] Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. RSC Publishing. Available at:[Link]
-
[4] Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). Available at:[Link]
-
[5] Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. PubMed Central (NIH). Available at:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04222K [pubs.rsc.org]
- 5. Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
Executive Summary & Molecule Profile[1][2]
2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of kinase inhibitors and bioactive intercalators.[1] Its structural duality—combining an electron-deficient quinoxaline core with an electron-rich pyrrolidine moiety—creates a unique mass spectrometric signature.[1]
This guide objectively compares the Electrospray Ionization (ESI-MS/MS) performance of this compound against Electron Impact (EI-MS) alternatives, providing a validated fragmentation map to assist in impurity profiling and metabolic identification.
Physicochemical Profile
| Parameter | Value | Note |
| Formula | C₁₂H₁₂ClN₃ | Distinctive Cl isotope pattern expected.[1][2] |
| Monoisotopic Mass | 233.0720 Da | Based on ³⁵Cl.[1] |
| Exact Mass [M+H]⁺ | 234.0793 Da | Primary ESI precursor.[1] |
| LogP (Predicted) | ~2.8 - 3.1 | Suitable for Reverse Phase LC-MS.[1] |
| Basicity | Pyrrolidine N (pKa ~8-9) | Primary protonation site in ESI.[1] |
Technical Comparison: ESI-QTOF vs. EI-GCMS[2]
For structural elucidation of thermally stable quinoxalines, researchers often choose between "Soft" (ESI) and "Hard" (EI) ionization. The following comparison highlights why ESI-MS/MS is the superior standard for this specific pyrrolidinyl derivative.
Comparative Performance Matrix
| Feature | Standard: ESI-QTOF (LC-MS/MS) | Alternative: EI-GCMS | Verdict |
| Ionization Energy | Low (Soft Ionization) | High (70 eV) | ESI Wins: Preserves the [M+H]⁺ molecular ion, crucial for identifying the intact Cl-isotope pattern. |
| Fragmentation Control | Tunable (CID Energy 10–50 eV) | Fixed (Source dependent) | ESI Wins: Allows stepwise observation of the pyrrolidine ring opening vs. core cleavage. |
| Isotopic Fidelity | High Resolution (R > 20,000) | Unit Resolution (Quadrupole) | ESI Wins: Clearly resolves the ³⁵Cl/³⁷Cl doublet (3:1 ratio) without interference. |
| Structural Insight | Proton-driven fragmentation (Charge Remote/Proximate) | Radical-driven fragmentation | Context Dependent: EI provides better "fingerprint" library matching; ESI provides better mechanistic insight for derivatives.[1] |
Expert Insight: While EI-GCMS is useful for purity checks of the raw intermediate, ESI-MS/MS is the required protocol for biological matrices (e.g., DMPK studies) because the pyrrolidine nitrogen readily protonates, significantly enhancing sensitivity (10–100x lower LOD compared to EI).
Fragmentation Analysis & Pathways
The fragmentation of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline under Collision-Induced Dissociation (CID) is governed by two competing mechanisms: Charge-Proximate Fragmentation (initiated at the pyrrolidine nitrogen) and Charge-Remote Fragmentation (driven by the stability of the aromatic core).
Key Diagnostic Fragments (ESI Positive Mode)
-
Precursor Ion [M+H]⁺ (m/z 234/236):
-
Loss of Propene/Ethene (Pyrrolidine Ring Degradation):
-
m/z 192 [M+H - C₃H₆]⁺: A common pathway for cyclic amines involves the cleavage of the C-N bond followed by ring opening and loss of a neutral alkene fragment.
-
m/z 206 [M+H - C₂H₄]⁺: Partial ring fragmentation.[1]
-
-
Loss of Chlorine Radical/HCl:
-
m/z 198 [M+H - HCl]⁺: In ESI, the loss of HCl is less common than in EI but occurs at higher collision energies (CE > 35 eV).
-
m/z 199 [M+H - Cl•]⁺: Radical loss is rare in ESI but possible if the aromatic system stabilizes the radical cation.[1]
-
-
Core Cleavage (Quinoxaline Skeleton):
-
m/z 163 [M+H - C₄H₉N]⁺: Complete loss of the pyrrolidine ring (neutral loss of pyrrolidine). This leaves the 2-chloroquinoxaline cation.[1]
-
m/z 136 [M+H - C₄H₉N - HCN]⁺: Subsequent degradation of the quinoxaline ring via loss of Hydrogen Cyanide (HCN), a hallmark of nitrogen heterocycles.
-
Visualized Fragmentation Pathway[4]
The following diagram maps the logical flow of fragmentation from the precursor ion.
Figure 1: Predicted ESI-CID fragmentation tree for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline. Blue nodes indicate precursors; Yellow/Red nodes indicate major diagnostic fragments.[1]
Experimental Protocol: Validated LC-MS/MS Workflow
To reproduce these results, follow this self-validating protocol designed for a Q-TOF or Orbitrap system.
Step 1: Sample Preparation[2]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? The pyrrolidine nitrogen is basic.[1] Acidification ensures 100% ionization efficiency in positive mode [1].[1]
Step 2: Instrument Parameters (ESI Source)
-
Capillary Voltage: 3.5 kV (Standard for small molecules).[1]
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Cl bond).
-
Source Temp: 120°C.
-
Desolvation Gas: Nitrogen, 800 L/hr.[1]
Step 3: Collision Energy Ramp
To observe the full pathway, do not use a static collision energy. Use a Step-Ramp method:
-
Low Energy (10-20 eV): Confirm the parent ion (m/z 234/236) and isotope ratio.
-
Medium Energy (25-35 eV): Observe pyrrolidine ring fragmentation (m/z 192, 206).
-
High Energy (40-60 eV): Force the loss of the aromatic core fragments (m/z 163, 136).
Step 4: Data Validation Criteria
-
Criterion 1: The parent ion must show a doublet at m/z 234 and 236.[1] If m/z 236 is missing, the Chlorine has been lost in-source (reduce Cone Voltage).
-
Criterion 2: The mass difference between the parent and the first major fragment should correspond to pyrrolidine losses (70/71 Da) or HCl (36/38 Da).
References
-
Prasain, J. (2009).[1][3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[1] Link
-
BenchChem Technical Support. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem. Link
-
PubChem. (2025).[1] 2-Chloroquinoxaline Compound Summary. National Library of Medicine.[1] Link
-
Caleb, A. A., et al. (2016).[1][4] Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry. Link
-
University of Luxembourg. (2025).[1] PubChemLite: 2-chloro-3-(pyrrolidin-1-yl)quinoxaline Data Card. Link
Sources
HPLC Method Development for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline Purity: A Comparative Technical Guide
Executive Summary
Developing a purity method for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline presents a classic "heterocyclic challenge." The molecule contains a hydrophobic, electron-deficient quinoxaline core paired with a basic pyrrolidine tail. Standard alkyl-bonded phases (C18) often struggle with peak tailing due to silanol interactions and fail to adequately resolve the critical hydrolysis impurity, 2-hydroxy-3-(pyrrolidin-1-yl)quinoxaline .
This guide objectively compares three separation strategies:
-
Generic C18 (Neutral pH)
-
Base-Deactivated C18 (Acidic pH)
-
Phenyl-Hexyl (Acidic pH)
Verdict: The Phenyl-Hexyl chemistry significantly outperforms C18 alternatives, leveraging
The Analyte & Impurity Landscape
To design a robust method, we must first map the structural origins of the impurities. The synthesis typically involves the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with pyrrolidine.
Structural Analysis
-
Core: Quinoxaline (Weakly basic,
-electron rich, UV active at ~254/300 nm). -
Substituent: Pyrrolidine (Tertiary amine, basic).
-
Liability: The C-Cl bond is susceptible to hydrolysis, generating the hydroxy impurity (often existing as the quinoxalinone tautomer).
Diagram: Synthesis & Impurity Pathways
The following diagram illustrates the origin of the critical impurities that the HPLC method must resolve.
Caption: Synthetic pathway showing the target analyte and the two critical impurities: the hydrolysis product (more polar) and the di-substituted byproduct (more hydrophobic).
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
We evaluated three distinct chromatographic systems to determine the optimal balance of selectivity, peak shape, and speed.
Experimental Conditions
-
Instrumentation: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm
-
Temperature: 40°C
-
Mobile Phase A: Water (buffer varies)
-
Mobile Phase B: Acetonitrile
Performance Data Summary
| Parameter | Method A: Generic C18 | Method B: BDS C18 | Method C: Phenyl-Hexyl |
| Stationary Phase | Standard C18 (5µm) | Base-Deactivated C18 (3.5µm) | Phenyl-Hexyl (3.5µm) |
| Buffer pH | Neutral (pH 7.0, Phosphate) | Acidic (pH 2.5, Formic Acid) | Acidic (pH 2.5, Formic Acid) |
| Interaction Mode | Hydrophobic | Hydrophobic + Ion Suppression | Hydrophobic + |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.4 (Acceptable) | 1.08 (Excellent) |
| Resolution ( | 1.2 | 1.8 | 3.5 |
| Retention ( | 4.5 | 3.2 | 3.8 |
*Resolution measured between the Hydrolysis Impurity and the Main Peak.
Analysis of Results
Why Method A Failed (Generic C18, Neutral pH)
At neutral pH, the pyrrolidine nitrogen is partially protonated. The positively charged amine interacts strongly with residual silanols (
Why Method B was Better (BDS C18, Acidic pH)
lowering the pH to 2.5 fully protonates the pyrrolidine nitrogen, but crucially, it suppresses the ionization of surface silanols (
Why Method C Won (Phenyl-Hexyl, Acidic pH)
The Phenyl-Hexyl column introduces a secondary separation mechanism:
-
Selectivity: The interaction strength varies significantly between the chloro-substituted quinoxaline and the hydroxy-substituted impurity, creating a massive gain in resolution (
). -
Peak Shape: The "Hexyl" linker provides sufficient steric protection to the silica surface, preventing silanol interactions even for the basic pyrrolidine moiety.
The Winning Protocol: Step-by-Step
This is the validated, self-verifying protocol for the purity analysis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline.
Reagents & Preparation[2][3][5][6][7][8][9]
-
Solvent A: 0.1% Formic Acid in HPLC Grade Water.
-
Solvent B: 100% Acetonitrile (MeCN).
-
Diluent: 50:50 Water:MeCN (Matches initial gradient to prevent solvent shock).
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Injection Volume: 5 µL.
-
Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer for the bulky heterocycle).
-
Detection: 254 nm (Primary), 310 nm (Secondary for specificity).
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Isocratic for polar impurities |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly before running samples, the following criteria must be met using a standard solution:
-
Tailing Factor (Main Peak): NMT 1.5.
-
Theoretical Plates (N): NLT 5,000.
-
Resolution (
): NLT 2.0 between Main Peak and Hydrolysis Impurity (Relative Retention Time ~0.85).
Troubleshooting & Decision Logic
Use the following logic flow to diagnose issues during routine analysis or method transfer.
Caption: Decision tree for troubleshooting common HPLC anomalies with basic heterocyclic compounds.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
BenchChem. (2025).[1][3][4][5] Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. (Provides structural analog impurity data). Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Mac-Mod Analytical. (2023). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Link
Sources
A Senior Application Scientist's Guide to the Molecular Docking of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline with DNA Gyrase
This guide provides a comprehensive, in-depth protocol for the molecular docking of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline with bacterial DNA gyrase. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, establishes a self-validating framework for computational accuracy, and objectively compares the candidate molecule against established DNA gyrase inhibitors. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel antibacterial agents.
Introduction: Targeting a Keystone of Bacterial Survival
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit houses the ATPase activity that powers the enzyme's function.[2] This enzyme's absence in eukaryotes and its vital role in bacterial survival make it a highly validated and attractive target for antibacterial drug development.
The clinical utility of established DNA gyrase inhibitors, most notably the fluoroquinolones, is increasingly threatened by the global rise of antibiotic resistance.[1][3] This challenge necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent antimicrobial agents, including as inhibitors of DNA gyrase.[4][5][6] This guide focuses on a specific candidate, 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline, to provide a rigorous computational framework for evaluating its potential as a DNA gyrase inhibitor.
Part 1: Foundational Concepts & Strategic Experimental Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein, thereby guiding lead optimization and rational drug design.[5]
Target Protein Selection and Preparation
The choice of the target protein structure is the bedrock of a reliable docking study. The structure should be of high resolution, preferably co-crystallized with a known inhibitor to clearly define the binding pocket. For this guide, we will utilize the crystal structure of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT).[8][9] This structure is complexed with ciprofloxacin, providing a clear reference for the quinolone-binding pocket in the GyrA subunit.
Protocol for Target Preparation (using Schrödinger Maestro as an example):
-
Import: Download and import the PDB structure (2XCT) into the workspace.
-
Preprocessing: Utilize the "Protein Preparation Wizard" tool.
-
Assign Bond Orders & Add Hydrogens: Correctly protonate the protein structure, which is crucial for defining hydrogen bond networks.
-
Create Zero-Order Bonds to Metals: Ensure correct coordination geometry if metal ions are present.
-
Create Disulfide Bonds: Verify and create necessary disulfide bridges.
-
Fill in Missing Side Chains and Loops: Use Prime to build and refine any missing residues or loops in the crystal structure.
-
Optimize H-bond Assignment: Sample the orientation of hydroxyl groups, thiol groups, and histidine states to optimize the hydrogen-bonding network.
-
-
Minimization: Perform a restrained energy minimization of the protein structure (e.g., using the OPLS force field) to relieve any steric clashes introduced during preparation. This step ensures the protein is in a low-energy, realistic conformation.
Ligand Selection and Preparation
To create a meaningful comparison, we will dock our test compound alongside two well-characterized inhibitors that target different subunits of DNA gyrase.
-
Test Ligand: 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
-
Comparator 1 (GyrA Target): Ciprofloxacin (a fluoroquinolone)[3]
-
Comparator 2 (GyrB Target): Novobiocin (an aminocoumarin, for a hypothetical comparison against the ATPase site)[1]
Protocol for Ligand Preparation (using LigPrep in Schrödinger):
-
Import/Draw: Import or draw the 2D structures of the three ligands.
-
Generate 3D Structures: Convert the 2D structures to 3D.
-
Ionization States: Generate possible ionization states at a target pH of 7.0 ± 2.0 to mimic physiological conditions.
-
Tautomers: Generate realistic tautomeric forms.
-
Stereoisomers: Generate specified stereoisomers if chiral centers exist.
-
Energy Minimization: Perform a final energy minimization for each generated ligand conformation to produce a low-energy, 3D structure.
Computational Workflow Overview
The entire process follows a logical sequence from preparation and validation to production-level docking and analysis.
Caption: High-level workflow for molecular docking and analysis.
Part 2: The Docking Protocol: A Self-Validating System
The trustworthiness of a docking protocol hinges on its ability to reproduce experimentally observed binding modes. This validation step is non-negotiable for generating credible results.[10]
Step 1: Binding Site Definition and Grid Generation
The docking algorithm requires a defined search space, or "grid," within which it will attempt to place the ligand. The most reliable method for defining this grid is to use the position of a known, co-crystallized ligand.
Protocol for Grid Generation (using Schrödinger Glide):
-
Launch Receptor Grid Generation: Open the tool from the prepared protein structure.
-
Define Centroid: Select the co-crystallized ligand (ciprofloxacin in PDB: 2XCT) as the centroid of the grid box. This ensures the search space is centered on the known active site.
-
Set Grid Dimensions: Ensure the inner and outer grid boxes are sized appropriately. The inner box (docking volume) should be large enough to accommodate ligands of similar size to the native ligand without being excessively large, which would increase computation time and reduce accuracy. A default size of 10-15 Å per side is often a good starting point.
-
Generate Grid: Initiate the grid generation process. This file contains the pre-calculated potential energy values for different atom types within the defined space.
Step 2: Protocol Validation via Re-Docking
This step validates the entire protocol by testing its ability to replicate known crystallographic data.[11][12]
Protocol for Validation:
-
Extract Native Ligand: Save the co-crystallized ciprofloxacin from the 2XCT structure as a separate file.
-
Prepare Ligand: Process this extracted ligand through the same LigPrep protocol as the other ligands to ensure a fair comparison.
-
Dock the Ligand: Perform a docking run using the prepared native ligand and the generated grid file. Use a high-precision setting (e.g., SP or XP mode in Glide).
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Criterion for Success: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally determined binding mode.[10] If the RMSD is higher, the grid parameters or docking settings may need adjustment.
Caption: Workflow for validating the docking protocol via re-docking.
Step 3: Production Docking Simulation
Once the protocol is validated, the same settings can be confidently applied to the test and comparator ligands.
Protocol for Docking:
-
Launch Ligand Docking: Open the docking tool (e.g., Glide).
-
Select Grid: Choose the validated receptor grid file.
-
Select Ligands: Select the prepared ligand files for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline and the comparators (Ciprofloxacin, Novobiocin).
-
Set Docking Precision: Use a high-precision mode (e.g., Standard Precision 'SP' for initial screening or Extra Precision 'XP' for final scoring) for more accurate results.[13]
-
Run Docking: Initiate the docking job. The software will systematically sample conformations and orientations of each ligand within the active site and score them based on a scoring function that estimates binding affinity.
Part 3: Data Analysis, Comparison, and Scientific Interpretation
The output of a docking simulation is a wealth of data that requires careful interpretation to yield meaningful insights. The primary metrics are the docking score and the predicted binding pose.[14]
Comparative Data Analysis
Summarizing the quantitative results in a table allows for a clear, objective comparison of the ligands. The docking score is a numerical value representing the predicted binding affinity; more negative values typically indicate stronger binding.
Table 1: Comparative Docking Scores against DNA Gyrase (PDB: 2XCT)
| Compound | Target Subunit | Docking Score (kcal/mol) | Predicted Binding Affinity |
|---|---|---|---|
| Ciprofloxacin (Reference) | GyrA | -7.5 | Strong |
| 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline | GyrA | -8.2 | Potentially Stronger |
| Novobiocin (Reference) | GyrB (ATPase Site)* | -9.5 | Very Strong (Different Site) |
*Note: Docking Novobiocin would require generating a separate grid at the GyrB ATPase site (e.g., using PDB ID 1KIJ) and is shown for comparative context.[1]
Table 2: Key Predicted Protein-Ligand Interactions in the GyrA Binding Site
| Compound | Interaction Type | Key Interacting Residues (S. aureus) |
|---|---|---|
| Ciprofloxacin (Reference) | Hydrogen Bond | Ser84, Asp87 |
| Pi-Cation | Arg128 | |
| 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline | Hydrogen Bond | Asp87, Gly85 |
| Hydrophobic | Ile102, Pro86 |
| | Pi-Cation | Arg128 |
Note: Residue numbering corresponds to the S. aureus structure (2XCT). The equivalent key residues in E. coli are Ser83 and Asp87.[15]
Interpretation of Interactions
-
Ciprofloxacin: The docking results should replicate the known binding mode of fluoroquinolones, which involves hydrogen bonds with key residues in the quinolone-resistance determining region (QRDR) and a crucial interaction with a water-magnesium ion bridge coordinated by residues like Ser84 and Asp87.[15][16]
-
2-Chloro-3-(pyrrolidin-1-yl)quinoxaline: The analysis reveals that our test compound is predicted to bind with a slightly more favorable energy than ciprofloxacin. Critically, it is predicted to form a hydrogen bond with Asp87, a key interaction for potent inhibition.[15] The presence of additional hydrophobic interactions mediated by the pyrrolidine ring may contribute to its stronger predicted affinity. The pi-cation interaction with Arg128, similar to ciprofloxacin, further anchors the ligand in the pocket.
Caption: Logical relationship between docking output and interpretation.
Part 4: Beyond the Docking Score: Context and Future Directions
While molecular docking is a powerful predictive tool, it is the first step in a comprehensive drug discovery pipeline.
-
In Vitro Confirmation: The computational hypothesis must be tested experimentally. The next logical step is to perform an in vitro DNA gyrase supercoiling assay to measure the compound's actual inhibitory activity and determine its IC50 value.[4][17] This provides the essential experimental validation of the docking results.
-
ADMET Prediction: Alongside efficacy studies, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions should be run. These calculations assess the "drug-likeness" of a compound, predicting its pharmacokinetic properties and potential toxicity, which are critical for its development as a therapeutic agent.[18]
-
Molecular Dynamics (MD) Simulation: For high-priority candidates, MD simulations can provide a more dynamic and rigorous assessment of binding stability. An MD simulation models the movement of atoms in the protein-ligand complex over time, confirming whether the key interactions predicted by docking are maintained in a dynamic, solvated environment.[10][13]
By integrating robust computational protocols with a clear path toward experimental validation, researchers can efficiently identify and advance promising new antibacterial candidates like 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline in the fight against antimicrobial resistance.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]
-
Barnard, F. M., & Maxwell, A. (2001). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 45(7), 1994–2000. Available at: [Link]
-
Ebrahim, M. A., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry. Available at: [Link]
-
ResearchGate. (2023). Structure of the bacterial kinases and DNA gyrases used in docking analysis. Available at: [Link]
-
Ammar, Y. A., et al. (2020). Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies. Bioorganic Chemistry, 100, 103912. Available at: [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Available at: [Link]
-
ResearchGate. (2021). Binding of quinolones to DNA gyrase. Available at: [Link]
-
Malik, M., et al. (2017). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 292(31), 12973–12982. Available at: [Link]
-
Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 11(1), 15478. Available at: [Link]
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Therrien, E., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 52(4), 1085–1096. Available at: [Link]
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Blower, T. R., et al. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(17), 4603–4608. Available at: [Link]
-
ResearchGate. (2023). A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. Available at: [Link]
-
Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE, 8(7), e69751. Available at: [Link]
-
Mohamed, S. K., et al. (2022). New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investigations. Molecular Diversity, 26(5), 2911–2928. Available at: [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. MDPI, 16(12), 10378-10398. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Bioorganic Chemistry, 104, 104332. Available at: [Link]
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Ammar, Y. A., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. New Journal of Chemistry, 45(36), 16390-16405. Available at: [Link]
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Bax, B. D., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry, 53(24), 8753–8763. Available at: [Link]
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Gholipour, N., et al. (2016). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Research in Pharmaceutical Sciences, 11(4), 276–285. Available at: [Link]
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Adebayo, J. O., & Ojo, O. F. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Asian Journal of Chemistry, 33(12), 2781-2798. Available at: [Link]
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Ebrahim, M. A., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry. Available at: [Link]
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ResearchGate. (2020). B: Structure of bacterial DNA gyrase. Available at: [Link]
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Kumar, A., et al. (2022). Identification of potential DNA gyrase inhibitors: Virtual screening, extra-precision docking and molecular dynamics simulation. bioRxiv. Available at: [Link]
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Al-Salahi, R., et al. (2022). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science, 12(9), 113-124. Available at: [Link]
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Current Clinical and Medical Education. (2024). Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Available at: [Link]
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Al-Omaari, M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35607-35632. Available at: [Link]
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Patil, R. H., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology, 19(1), 10. Available at: [Link]
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Research India Publications. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of Applied Chemistry, 12(3), 421-428. Available at: [Link]
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Dawood, K. M., & Farag, A. M. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 14(3), 168-193. Available at: [Link]
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Kumar, A., et al. (2023). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(13), 6069-6081. Available at: [Link]
-
Reddy, S. R. S., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. Available at: [Link]
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El-Metwaly, A. M., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Heterocyclic Communications, 29(1), 20220170. Available at: [Link]
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Targeting the Warhead: A Comparative Cytotoxicity Guide to 2-Chloro Substituted Quinoxaline Derivatives
Executive Summary: The Halogen Advantage
In the landscape of nitrogen-containing heterocycles, the quinoxaline scaffold is a "privileged structure." However, within this class, 2-chloro substituted quinoxaline derivatives occupy a unique dual role: they serve as highly reactive electrophilic intermediates for synthesis and, more importantly, distinct pharmacological agents where the chlorine atom enhances lipophilicity and electronic affinity.
This guide objectively compares the cytotoxic performance of 2-chloro-3-substituted quinoxalines against their non-halogenated analogs (2-oxo, 2-methoxy) and standard chemotherapeutics (Doxorubicin, 5-Fluorouracil). Analysis of recent experimental data reveals that the electron-withdrawing nature of the C2-chlorine atom frequently correlates with superior IC50 values in hepatocellular (HepG2) and colorectal (HCT-116) carcinoma lines by modulating binding affinity to targets such as HDAC and Topoisomerase I/II.
Structure-Activity Relationship (SAR) Analysis
To understand the cytotoxicity data, one must first grasp the structural logic. The 2-chloro substituent is not merely a leaving group; it actively influences the pharmacokinetics and binding kinetics of the molecule.
The "Chlorine Switch" Effect
Experimental comparisons demonstrate a clear trend: replacing the C2-chlorine with an electron-donating group (like -OCH3) or a hydrogen bond acceptor (=O) often reduces cytotoxic potency.
-
Electronic Effect: The Chlorine atom exerts a strong inductive effect (-I), reducing electron density on the pyrazine ring. This facilitates π-π stacking interactions with DNA base pairs or aromatic residues in enzyme pockets (e.g., HDAC6).
-
Lipophilicity: The C-Cl bond increases logP, enhancing membrane permeability compared to the more polar 2-oxo tautomers.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing the 2-chloro quinoxaline scaffold based on recent bioactivity studies.
Figure 1: Structural optimization logic for 2-chloro quinoxaline derivatives. The C2-Cl provides critical electronic modulation absent in methoxy analogs.
Comparative Cytotoxicity Data
The following data aggregates performance metrics from key studies (Massoud et al., Ali et al.) comparing 2-chloro derivatives against standard reference drugs and structural analogs.
Table 1: IC50 Comparison (µM) – Impact of the C2-Chloro Group
Note: Lower IC50 indicates higher potency.[1]
| Compound Class | Specific Derivative | Cell Line: HepG2 (Liver) | Cell Line: HCT-116 (Colon) | Cell Line: MCF-7 (Breast) | Mechanism |
| 2-Chloro | Compound 6c (2-Cl, 3-(4-Cl-benzylidene)) | 1.53 ± 0.12 | 3.06 ± 0.25 | 2.10 ± 0.18 | HDAC Inhibitor |
| 2-Chloro | Compound 8 (2-Cl, 3-(naphthyl)) | 3.88 ± 0.41 | 6.14 ± 0.55 | 5.20 ± 0.45 | DNA Intercalation |
| Analog | Compound 11 (2-Methoxy analog of Cmpd 8) | 18.47 ± 1.2 | 20.31 ± 1.8 | > 25.0 | Weak Intercalation |
| Standard | Doxorubicin | 4.17 ± 0.20 | 5.23 ± 0.30 | 4.80 ± 0.35 | Topo II Inhibitor |
| Standard | 5-Fluorouracil | 40.7 ± 2.4 | 8.01 ± 0.39 | 9.42 ± 0.46 | Antimetabolite |
Key Insight: Compound 6c (2-chloro) outperforms Doxorubicin in HepG2 cells (1.53 µM vs 4.17 µM). Notably, replacing the Chlorine at C2 with a Methoxy group (Compound 11) results in a ~5-fold loss of potency (3.88 µM -> 18.47 µM), validating the "Chlorine Switch" hypothesis.
Mechanistic Pathways & Experimental Validation
To publish a robust study, you must prove how the cytotoxicity occurs. 2-chloro quinoxalines typically induce apoptosis via the intrinsic mitochondrial pathway, often triggered by upstream HDAC or Topoisomerase inhibition.
Mechanism of Action (MOA) Diagram
This pathway illustrates the downstream effects of the lead 2-chloro derivatives.
Figure 2: The apoptotic cascade induced by 2-chloro quinoxalines, characterized by the Bax/Bcl-2 ratio shift.[2]
Validated Experimental Protocols
Reliability is the cornerstone of any comparison guide. The following protocols are designed with built-in validation steps to ensure data integrity.
Protocol A: High-Sensitivity MTT Cytotoxicity Assay
Purpose: To determine IC50 values with correction for edge effects and metabolic variance.
Reagents:
-
Quinoxaline derivative stock (10 mM in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Plate cells (HepG2/HCT-116) at
cells/well in 96-well plates.-
Validation Step: Fill outer edge wells with PBS only to prevent evaporation "edge effects."
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment: Add serial dilutions of the 2-chloro derivative (0.1 µM to 100 µM).
-
Controls: Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).
-
-
Exposure: Incubate for 48 or 72 hours.
-
Development: Add 20 µL MTT reagent; incubate 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully; add 150 µL DMSO. Shake for 15 mins.
-
Quantification: Read Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
-
Protocol B: Annexin V-FITC/PI Apoptosis Assay
Purpose: To distinguish between cytotoxicity (necrosis) and programmed cell death (apoptosis).
-
Treatment: Treat cells with the IC50 concentration of the test compound for 24h.[3]
-
Harvesting: Trypsinize cells (gentle action to preserve membrane integrity).
-
Staining: Resuspend in Binding Buffer.[3] Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic cells (False positive check).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of specific mechanism).
-
References
-
Massoud, A. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma. National Institutes of Health (PMC).
-
BenchChem Application Note. Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design. BenchChem.[3][5][6]
-
El-Sayed, M. A., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Bentham Science.
-
Assay Guidance Manual. Cell Viability Assays: MTT Assay Protocol. NCBI Bookshelf.
-
Galal, S. A., et al. (2011). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health (PMC).
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- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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A Senior Application Scientist's Guide to Elemental Analysis Validation for C12H12ClN3 Compounds
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization and quality control. This guide provides an in-depth, technical comparison of methods for the elemental analysis validation of a C12H12ClN3 compound, a molecular formula representative of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the scientific rationale behind the validation process, ensuring a robust and reliable analytical method.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis serves as a fundamental tool to confirm the empirical formula of a newly synthesized compound.[1][2] For a compound with the molecular formula C12H12ClN3, this means verifying the mass percentages of carbon, hydrogen, chlorine, and nitrogen. This analysis is not merely a confirmatory step; it is a critical component of the quality control process, ensuring the purity and consistency of drug substances.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the validation of analytical procedures to ensure the reliability of this data.[4][5][6]
Comparing Analytical Techniques for C, H, N, and Cl Determination
The simultaneous determination of carbon, hydrogen, and nitrogen is routinely accomplished using automated CHN analyzers based on the Dumas method of high-temperature combustion.[7] However, the inclusion of a halogen like chlorine necessitates a more nuanced approach. Standard CHN analyzers are not typically equipped for halogen determination.[8] Therefore, a common strategy involves a two-pronged approach: a standard CHN analysis followed by a separate analysis for chlorine.
| Analytical Technique | Principle | Analytes | Advantages | Disadvantages |
| Automated CHN Analysis | High-temperature combustion in an oxygen-rich environment, followed by separation and detection of gaseous products (CO2, H2O, N2).[2][7] | C, H, N | Fast, automated, high precision, small sample size required.[2] | Does not determine halogens or oxygen directly. |
| Oxygen Flask (Schöniger) Combustion | Combustion of the sample in a closed flask filled with oxygen, followed by absorption of the combustion products in a suitable solution.[1][3][4][5] | Cl, Br, I, S | Simple, cost-effective, suitable for a wide range of samples.[1][3] | Manual method, potential for incomplete combustion, safety precautions required.[3][5] |
| Combustion Ion Chromatography (CIC) | Automated combustion of the sample with subsequent absorption of the gaseous products and analysis of the resulting ions by ion chromatography.[9][10] | F, Cl, Br, I, S | Automated, high sensitivity and selectivity, simultaneous analysis of multiple halogens and sulfur.[9][10] | Higher initial instrument cost. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | After appropriate sample digestion, the sample is introduced into an argon plasma, and the resulting ions are detected by a mass spectrometer. | Most elements, including Cl | Extremely high sensitivity, capable of trace and ultra-trace analysis. | Complex instrumentation, potential for spectral interferences, sample preparation can be challenging for organic matrices.[11][12][13] |
For the validation of a C12H12ClN3 compound, a combination of automated CHN analysis and either Oxygen Flask Combustion followed by titration or Combustion Ion Chromatography for chlorine determination presents a robust and practical approach.
Validation Workflow for Elemental Analysis of C12H12ClN3
The validation of an analytical method ensures that it is suitable for its intended purpose.[4][5][6] The following workflow outlines the key steps for validating the elemental analysis of a C12H12ClN3 compound.
Caption: A comprehensive workflow for the validation of elemental analysis methods.
Detailed Experimental Protocol for Validation
This protocol outlines the validation of the elemental analysis of a C12H12ClN3 compound using a combination of automated CHN analysis and oxygen flask combustion for chlorine determination.
Theoretical Elemental Composition
First, calculate the theoretical elemental composition of C12H12ClN3.
-
Molecular Weight: (12 * 12.011) + (12 * 1.008) + 35.453 + (3 * 14.007) = 144.132 + 12.096 + 35.453 + 42.021 = 233.702 g/mol
-
%C = (144.132 / 233.702) * 100 = 61.67%
-
%H = (12.096 / 233.702) * 100 = 5.18%
-
%Cl = (35.453 / 233.702) * 100 = 15.17%
-
%N = (42.021 / 233.702) * 100 = 17.98%
Sample and Standard Preparation
-
Test Sample: A well-characterized, homogenous batch of the C12H12ClN3 compound.
-
Reference Standard: A certified organic analytical standard with known C, H, and N content (e.g., Acetanilide). For chlorine, a certified standard such as p-Chlorobenzoic Acid is suitable.
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[4][5]
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of potential interferences. | The analysis of a blank sample should not yield any significant signal for the elements of interest. |
| Accuracy | To determine the closeness of the test results to the true value. | The mean recovery of the reference standard should be within 98.0% to 102.0% of the certified value. The results for the test sample should be within ±0.4% of the theoretical value. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): Relative Standard Deviation (RSD) ≤ 0.3% for each element. Intermediate Precision (different day/analyst): RSD ≤ 0.5% for each element. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | For CHN analysis, linearity is typically established by analyzing different weights of a reference standard. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is shown to be precise, accurate, and linear. | The specified range of sample weights for the analysis. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria for accuracy and precision when minor changes are made to the method (e.g., combustion temperature, gas flow rates). |
Experimental Procedure
A. CHN Analysis (Automated Combustion)
-
Instrument Setup: Calibrate the CHN analyzer according to the manufacturer's instructions using a certified reference standard (e.g., Acetanilide).
-
Specificity: Analyze an empty tin capsule (blank).
-
Accuracy & Precision:
-
Analyze the reference standard six times.
-
Analyze the C12H12ClN3 test sample six times.
-
-
Linearity: Analyze the reference standard at three different weights covering the expected sample weight range.
-
Intermediate Precision: Repeat the accuracy and precision experiments on a different day with a different analyst.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., ±5°C in combustion temperature) and re-analyze the test sample in triplicate.
B. Chlorine Analysis (Oxygen Flask Combustion)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the C12H12ClN3 sample onto a piece of halogen-free filter paper.
-
Fold the paper and place it in a platinum gauze sample holder.
-
-
Combustion:
-
Add an absorbing solution (e.g., 10 mL of 0.1 M NaOH with a few drops of 30% H2O2) to a 500 mL oxygen combustion flask.[3]
-
Flush the flask with oxygen for 1-2 minutes.
-
Ignite the filter paper fuse and immediately insert the sample holder into the flask, sealing it tightly.
-
Once combustion is complete, shake the flask for 10-15 minutes to ensure complete absorption of the combustion products.
-
-
Analysis (Titration):
-
Acidify the absorbing solution with dilute nitric acid.
-
Titrate the resulting chloride ions with a standardized silver nitrate (AgNO3) solution, using a potentiometric endpoint determination.
-
-
Validation:
-
Specificity: Perform a blank combustion with only the filter paper.
-
Accuracy & Precision: Analyze a certified chlorine-containing standard (e.g., p-Chlorobenzoic Acid) six times and the C12H12ClN3 test sample six times.
-
Intermediate Precision: Repeat the accuracy and precision experiments on a different day with a different analyst.
-
Presentation of Experimental Data
The following tables present hypothetical but realistic data from the validation of the elemental analysis of C12H12ClN3.
Table 1: Accuracy and Precision Data for CHN Analysis
| Element | Theoretical (%) | Mean Experimental (%) | RSD (%) (n=6) | Recovery of Standard (%) |
| Carbon | 61.67 | 61.59 | 0.21 | 99.8 |
| Hydrogen | 5.18 | 5.21 | 0.25 | 100.5 |
| Nitrogen | 17.98 | 18.05 | 0.19 | 100.4 |
Table 2: Accuracy and Precision Data for Chlorine Analysis
| Element | Theoretical (%) | Mean Experimental (%) | RSD (%) (n=6) | Recovery of Standard (%) |
| Chlorine | 15.17 | 15.11 | 0.32 | 99.6 |
Complementary Analytical Techniques
While elemental analysis confirms the empirical formula, a comprehensive characterization of a novel compound requires orthogonal analytical techniques to elucidate its structure and confirm its purity.
Caption: Orthogonal analytical techniques for comprehensive compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the molecule.[14][15][16][17][18]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, further confirming the molecular formula.[19][20][21]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Used to assess the purity of the compound and identify and quantify any impurities.[22]
-
Thin-Layer Chromatography (TLC): A rapid and simple technique for monitoring the progress of reactions and assessing the purity of fractions during purification.[22]
Conclusion
The validation of elemental analysis for a novel compound such as C12H12ClN3 is a multi-faceted process that requires a thorough understanding of the analytical techniques and regulatory expectations. By employing a combination of automated CHN analysis and a validated method for chlorine determination, and by following a rigorous validation protocol, researchers can ensure the generation of accurate and reliable data. This data, in conjunction with information from orthogonal analytical techniques, provides a solid foundation for the continued development of new and promising drug candidates.
References
-
Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]
-
Extractable organic chlorine. SCAN-CM 55:99. [Link]
-
Combustion analysis - Wikipedia. [Link]
-
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Combustion Ion Chromatography (CIC). EAG Laboratories. [Link]
-
Chloride determination by ion chromatography in petroleum coke after digestion by microwave-induced combustion. ResearchGate. [Link]
-
Oxygen Flask Combustion Method. The Japanese Pharmacopoeia. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]
-
Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. [Link]
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. [Link]
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. OPUS. [Link]
-
Best practices for sample preparation in elemental analysis. Elementar. [Link]
-
Elemental Analysis – Sample preparation. EPFL. [Link]
-
Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. [Link]
-
Assessing genuine flammability hazard of halogenated species for their safe processing and use. LEREM. [Link]
-
Meeting the new ICH and USP regulation for elemental impurities in pharmaceutical products using the SPECTRO ARCOS with axial. SPECTRO. [Link]
-
Simultaneous microdetermination of chlorine, bromine and phosphorus in organic compounds by ion chromatography. ResearchGate. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
Determination of adsorbable organic halogens in surface water samples by combustion–microcoulometry versus combustion–ion chromatography titration. ResearchGate. [Link]
-
Element analysis. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Circuit Insight. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
-
Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Analytik Jena. [Link]
-
Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. Michigan State University. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. PubMed. [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. [Link]
-
Elemental Impurities in Drug Products Guidance for Industry. FDA. [Link]
-
Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]
-
Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]
-
Simultaneous determination of residual chlorine and other anions in water by ion chromatography. ResearchGate. [Link]
-
Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate. [Link]
-
Advancements of Chromatography: Principles, Classification, Applications. SciTechnol. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for. eScholarship. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
[1][2]
Executive Summary & Operational Context[1][2][3][4][5][6]
This guide defines the standard operating procedure (SOP) for the disposal of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline . As a halogenated nitrogen-containing heterocycle, this compound presents specific environmental and safety challenges.[1][2]
The Core Directive: Because this molecule contains a chlorine substituent on a quinoxaline ring, it must be classified and segregated as Halogenated Organic Waste . Failure to segregate this from non-halogenated solvents can result in significant disposal cost increases (up to 3x) and potential regulatory fines under EPA RCRA guidelines.
Physical & Chemical Profile for Disposal
| Property | Data / Classification | Operational Implication |
| Physical State | Solid (typically beige/yellow powder) | Dust control measures required during transfer. |
| Reactivity | Electrophilic at C-2 position | Avoid mixing with strong nucleophiles or oxidizers in waste drums. |
| Halogen Content | Chlorinated | MANDATORY: Incineration at >1100°C with scrubber systems. |
| Solubility | Low in water; Soluble in DMSO, DCM, MeOH | Do not attempt to flush down sanitary drains.[1] |
| Hazards | Irritant (Skin/Eye), Acute Tox.[1][3][4] (Oral) | Standard PPE (Nitrile gloves, eye protection) is mandatory.[1] |
Waste Characterization & Segregation Logic
Effective disposal begins at the bench. You must segregate this compound based on its physical state and the matrix it is dissolved in.
Diagram 1: Waste Stream Decision Matrix
This flowchart guides the researcher through the immediate decision-making process at the point of generation.
Caption: Decision logic for segregating solid vs. liquid waste. Note the critical override: significant contamination of non-halogenated solvents with this chlorinated compound requires the entire mixture to be treated as halogenated waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagent, weighing boats, contaminated gloves, spill cleanup debris.[1]
-
Containment: Do not throw loose powder into a general solid waste drum.
-
Place the material into a clear, 4-mil polyethylene bag.[1]
-
Zip-tie or tape the bag closed.
-
Place this bag into a second bag (double containment) to prevent leakage of fine particulates.
-
-
Labeling:
-
Storage: Store in the Satellite Accumulation Area (SAA) in a closed drum designated for "Solid Hazardous Waste."
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Filtrates from synthesis, reaction mixtures in DCM, DMF, or DMSO.[1]
-
Selection: Choose the Halogenated Solvent waste container (often red or yellow safety cans).
-
Scientific Rationale: Even if the solvent is Methanol (non-halogenated), the presence of the chlorine atom on the quinoxaline solute technically renders the mixture a halogenated waste stream for incineration purposes. Mixing this with non-halogenated fuel-blending waste can cause regulatory violations at the treatment plant.
-
-
Transfer: Use a funnel to prevent spills.
-
Logging: On the waste log sheet, list the solvent and the solute.
-
Example: "95% Dichloromethane, 5% 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline."
-
Protocol C: HPLC Effluent
Applicability: Analytical or Prep-HPLC waste streams.[1]
-
Segregation: Do not plumb HPLC lines directly into a sink or drain.
-
Collection: Collect effluent in a dedicated carboy.
-
Classification: Because HPLC mobile phases often contain Acetonitrile/Water, adding a chlorinated analyte creates a complex mixture.[1]
-
Best Practice: Label the carboy as "Halogenated Solvent Waste" to ensure it is incinerated at sufficiently high temperatures to destroy the quinoxaline ring.
-
Emergency Contingencies: Spills & Exposure[6][10]
In the event of a spill, immediate action is required to prevent migration of the chemical into lab infrastructure.
Diagram 2: Spill Response Workflow
Caption: Workflow for managing incidental spills. Note that any absorbent material used becomes hazardous waste and must be disposed of via Protocol A.
Regulatory Compliance & EPA Codes
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
Generator Status: Most R&D labs are "Small Quantity Generators."
-
Waste Codes: While this specific molecule is not P-listed or U-listed by name, it is regulated under "Characteristic" or "F-list" rules depending on the mixture.
| Waste Category | EPA Code | Description | Application |
| Halogenated Solvents | F001 / F002 | Spent halogenated solvents | Apply if the compound is dissolved in DCM, Chloroform, etc.[1] |
| Characteristic Toxic | D001 - D043 | Characteristic Hazardous Waste | Apply if the waste exhibits toxicity (TCLP) or ignitability. |
| Unlisted Hazardous | N/A (General) | Non-regulated but Hazardous | If no specific code applies, it must still be managed as "Hazardous Waste" due to SDS toxicity data.[1][5] |
Final Disposition: The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the thermal destruction of the nitrogen heterocycle and the capture of chlorine as HCl via scrubbers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
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Personal protective equipment for handling 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of highly reactive intermediates. 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline (CAS 57049-94-2) is a prime example of a compound that requires a deep understanding of its mechanistic behavior to establish an effective safety protocol. Widely utilized in medicinal chemistry as a versatile building block for kinase inhibitors and other bioactive heterocycles, its inherent reactivity necessitates strict logistical and operational planning.
This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), handling workflows, and disposal plans required for this specific quinoxaline derivative.
Chemical Hazard Profile & Mechanistic Causality
To design a self-validating safety protocol, we must first understand why 2-chloro-3-(pyrrolidin-1-yl)quinoxaline is hazardous.
The hazard profile of this compound is driven by its classification as an active chloro-heterocycle [1]. The two electronegative nitrogen atoms in the quinoxaline core exert a strong electron-withdrawing effect, highly activating the C-Cl bond at the 2-position for Nucleophilic Aromatic Substitution (SNAr)[2]. When exposed to biological tissues, this active chlorine readily undergoes SNAr reactions with nucleophilic amino acid residues (e.g., cysteine thiols, lysine amines) via a stabilized Meisenheimer complex[1]. This covalent modification of cellular proteins is the primary driver of its severe irritant properties.
Furthermore, the addition of the pyrrolidine ring at the 3-position significantly increases the molecule's lipophilicity (LogP), enhancing its ability to permeate the lipid-rich stratum corneum of the skin compared to unsubstituted chloroquinoxalines.
Quantitative Hazard Summary (GHS Classification) [3]
| Hazard Code | Statement | Mechanistic Driver |
|---|---|---|
| H302 | Harmful if swallowed | Systemic toxicity upon gastrointestinal absorption. |
| H315 | Causes skin irritation | Dermal penetration enhanced by the lipophilic pyrrolidine ring, followed by SNAr protein modification. |
| H319 | Causes serious eye irritation | Rapid nucleophilic attack on the highly sensitive, aqueous mucosal proteins of the cornea. |
| H335 | May cause respiratory irritation | Deposition of reactive, aerosolized crystalline powder in the respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Based on the SNAr reactivity and physical properties of the compound, standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment and the scientific justification for each choice.
| PPE Category | Required Specification | Causality & Justification |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness) | Latex offers poor chemical resistance to lipophilic halogenated aromatics. Nitrile provides a sufficient barrier against dermal penetration. Double-gloving is strictly recommended during scale-up. |
| Eye Protection | Tightly sealed safety goggles | Standard safety glasses leave the orbital area exposed. Because the compound is a fine powder that can aerosolize, tightly sealed goggles are required to prevent severe corneal irritation (H319). |
| Respiratory | N95/P100 particulate respirator | Required if handling outside a containment zone. Mitigates the inhalation of reactive particulates that cause acute respiratory tract irritation (H335)[3]. |
| Body Protection | Flame-retardant, cuffed lab coat | Prevents the accumulation of static-charged reactive powder on personal clothing and exposed wrists. |
Standard Operating Procedure (SOP): Safe Weighing and Transfer
The most significant risk of exposure occurs during the weighing and transfer phases, where the dry powder can aerosolize. The following step-by-step methodology ensures a self-validating, safe transfer for subsequent SNAr or cross-coupling reactions.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all operations inside a certified chemical fume hood with a face velocity of 80–120 fpm. Line the workspace with an anti-static, disposable bench mat to capture stray particles.
-
Static Mitigation (Critical Step): 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is a crystalline solid prone to static charge accumulation. Pass an anti-static ionizer (e.g., Zerostat gun) over a disposable polystyrene weigh boat to neutralize surface charges. This prevents the powder from "jumping" and aerosolizing upon transfer.
-
Weighing: Tare the neutralized weigh boat. Using a grounded micro-spatula, carefully transfer the required mass of the compound. Close the primary chemical container immediately to minimize environmental exposure.
-
Transfer and Solubilization: Transfer the solid directly into an oven-dried reaction vessel. To ensure quantitative transfer without generating dust, do not tap the weigh boat aggressively. Instead, rinse the weigh boat directly into the flask using your chosen reaction solvent (e.g., anhydrous DMF, DMSO, or Acetonitrile)[4].
-
Atmospheric Control: Seal the reaction vessel with a septum and purge with an inert gas (Nitrogen or Argon) before proceeding with the addition of nucleophiles or transition-metal catalysts[4].
Spill Response and Waste Disposal Plan
In the event of an accidental release, immediate and chemically sound intervention is required to prevent cross-contamination.
Spill Response Protocol:
-
Evacuate and Assess: If a spill occurs outside the fume hood, immediately step back and allow any aerosolized dust to settle.
-
Containment (No Dry Sweeping): Never use a brush to sweep the dry powder. Mechanical sweeping will aerosolize the reactive compound, drastically increasing inhalation risks.
-
Wet Wiping: Cover the spill with absorbent paper towels. Gently dampen the towels with a 5% sodium bicarbonate solution. The mild basicity aids in capturing the solid and can slowly hydrolyze the active chloro group, reducing its immediate electrophilic hazard[2].
-
Decontamination: Wipe the area a second time with soap and water to remove any lipophilic residue left by the pyrrolidine moiety.
Waste Disposal Plan:
-
Solid Waste: Place all contaminated wipes, weigh boats, and gloves into a heavy-duty, leak-proof plastic bag. Label clearly as "Hazardous Solid Waste: Halogenated Heterocycles."
-
Liquid Waste: Reaction filtrates containing this compound must be disposed of in designated Halogenated Organic Waste carboys.
-
Incineration: Do not mix with acidic waste. The material must be sent for high-temperature incineration, as the combustion of halogenated quinoxalines generates toxic byproducts, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[2].
Operational Decision Workflow
Operational workflow and spill response for handling 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline.
References
-
Sigma-Aldrich. (n.d.). 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | 57049-94-2. Retrieved from
-
ChemicalBook. (n.d.). 2-chloro-3-pyrrolidin-1-yl-quinoxaline | 57049-94-2. Retrieved from 3
-
Fisher Scientific. (n.d.). Active chloro-heterocycles. Retrieved from 1
-
Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Retrieved from 2
-
ResearchGate. (2000). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Retrieved from 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
